Yeats4-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H36N4O2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-ethyl-3-[(3R,4S)-1-[(1-hydroxycyclohexyl)methyl]-3-methylpiperidin-4-yl]-2-methylpyrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C24H36N4O2/c1-4-25-23(29)19-8-9-21-22(18(3)26-28(21)15-19)20-10-13-27(14-17(20)2)16-24(30)11-6-5-7-12-24/h8-9,15,17,20,30H,4-7,10-14,16H2,1-3H3,(H,25,29)/t17-,20-/m0/s1 |
InChI Key |
MJLJMNMVTQVARE-PXNSSMCTSA-N |
Isomeric SMILES |
CCNC(=O)C1=CN2C(=C(C(=N2)C)[C@H]3CCN(C[C@@H]3C)CC4(CCCCC4)O)C=C1 |
Canonical SMILES |
CCNC(=O)C1=CN2C(=C(C(=N2)C)C3CCN(CC3C)CC4(CCCCC4)O)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of YEATS4 in Chromatin Remodeling and Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a critical epigenetic reader and a key component of major chromatin remodeling complexes. Its ability to recognize acetylated histone tails positions it as a pivotal regulator of gene transcription. Dysregulation of YEATS4 has been increasingly implicated in the pathogenesis of numerous human cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular functions of YEATS4, detailing its role in chromatin dynamics and the transcriptional landscapes it governs. We present quantitative data on its binding affinities and expression, comprehensive experimental protocols for its study, and visual representations of its key signaling pathways and associated experimental workflows.
Introduction to YEATS4: An Epigenetic Regulator
YEATS4 is a highly conserved nuclear protein characterized by an N-terminal YEATS domain, which functions as a "reader" of histone post-translational modifications, particularly acetylation.[1][2] It is a core subunit of two major chromatin remodeling complexes: the TIP60/p400 complex, which possesses histone acetyltransferase (HAT) activity, and the SRCAP (SNF2-related CBP activator protein) complex, responsible for depositing the histone variant H2A.Z into chromatin.[2][3] Through its involvement in these complexes, YEATS4 plays a fundamental role in altering chromatin structure, thereby influencing DNA accessibility and gene expression.[1]
Molecular Mechanisms of YEATS4 Function
The YEATS Domain: A Histone Acetylation Reader
The defining feature of YEATS4 is its YEATS domain, which specifically recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for tethering the associated chromatin remodeling complexes to specific genomic loci. Structural and biochemical studies have revealed that the YEATS domain of YEATS4 exhibits a preference for diacetylated histone H3, particularly at lysines 14 and 27 (H3K14ac and H3K27ac). This recognition is a key step in initiating downstream chromatin remodeling and transcriptional activation.
Role in Chromatin Remodeling Complexes
YEATS4 is an integral component of both the TIP60/p400 and SRCAP complexes. In the context of the TIP60 complex, YEATS4's ability to bind acetylated histones helps to recruit the complex to target gene promoters, where the HAT activity of TIP60 can further acetylate histones, leading to a more open chromatin state and transcriptional activation. As a subunit of the SRCAP complex, YEATS4 is essential for the deposition of the histone variant H2A.Z at promoter regions, a process linked to transcriptional regulation.
Quantitative Data on YEATS4
Binding Affinities of the YEATS4 YEATS Domain
The precise affinity of the YEATS4 YEATS domain for acetylated histone peptides has been quantified using biophysical methods such as Isothermal Titration Calorimetry (ITC). These studies provide critical insights into the specificity of this interaction.
| Histone Peptide | Dissociation Constant (KD) | Technique | Reference |
| H3K27ac | 32.7 µM | ITC | |
| H3K14ac | 13.0 µM | ITC |
YEATS4 Expression in Cancer
YEATS4 is frequently overexpressed in a variety of human cancers, and its expression levels often correlate with tumor progression and poor prognosis.
| Cancer Type | YEATS4 Expression Status | Method | Key Findings | Reference |
| Breast Cancer | Overexpressed in 67.6% of primary tumors | Immunohistochemistry (IHC) | Positive expression correlates with larger tumor size, lymph node metastasis, and advanced TNM stage. | |
| Gastric Cancer | Overexpressed in 23.7% of primary tumors | IHC | Associated with more aggressive lymphatic invasion, larger tumor size, and deeper tumor depth. | |
| Non-Small Cell Lung Cancer (NSCLC) | Amplified in ~20% of cases | Gene copy number analysis | YEATS4 is a candidate oncogene in NSCLC. | |
| Pancreatic Cancer | Upregulated in clinical samples | Oncomine database, IHC | Promotes growth, migration, and invasion of pancreatic cancer cells. | |
| Colorectal Cancer | Upregulated in tumor tissues | qRT-PCR | Inhibition of YEATS4 suppresses proliferation and induces apoptosis. | |
| Ovarian Cancer | Implicated in drug resistance | Gene expression profiling | Knockdown of YEATS4 can partially restore drug sensitivity. |
Impact of YEATS4 Knockdown on Gene Expression and Cell Viability
The depletion of YEATS4 has significant effects on the expression of target genes and the viability of cancer cells, highlighting its importance in maintaining the malignant phenotype.
| Cell Line | Effect of YEATS4 Knockdown | Target Gene(s) | Quantitative Change | Reference |
| H1299 (NSCLC) | Reduction in cell viability and colony formation | Cell cycle and DNA replication genes | 747 down-regulated genes (log2 fold change ≤ -1) | |
| Breast Cancer Cell Lines | Decreased ZEB1 mRNA expression | ZEB1 | Markedly and steadily decreased | |
| Gastric Cancer Cell Lines | Inhibition of cell proliferation and colony formation | β-catenin, c-Myc, Cyclin D1 | Downregulation of protein expression | |
| Pancreatic Cancer Cells | Inhibition of growth, migration, and invasion | β-catenin/TCF signaling targets | Reduced activity of Topflash reporter |
Signaling Pathways Involving YEATS4
YEATS4 is implicated in several critical signaling pathways that are often dysregulated in cancer.
The p53 Pathway
YEATS4 can negatively regulate the p53 tumor suppressor pathway. It has been shown to interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby promoting p53 turnover and inhibiting its tumor-suppressive functions.
References
The Discovery and Development of Yeats4-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and development of Yeats4-IN-1, a potent and selective small-molecule inhibitor of the YEATS domain-containing protein 4 (YEATS4). YEATS4 is an epigenetic reader protein implicated in various cancers, making it a compelling target for therapeutic intervention. This whitepaper details the discovery of this compound, its biochemical and cellular characterization, and its pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are provided to facilitate further research and development in this area.
Introduction to YEATS4
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a key component of several chromatin-modifying complexes, including the TIP60/TRRAP and SRCAP complexes. As an epigenetic "reader," the YEATS domain of YEATS4 specifically recognizes and binds to acetylated and crotonylated lysine residues on histone tails. This interaction is crucial for the recruitment of these complexes to specific genomic loci, leading to chromatin remodeling and the regulation of gene transcription.
Dysregulation of YEATS4 has been implicated in the pathogenesis of numerous cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer. Its overexpression is often associated with poor prognosis. YEATS4 exerts its oncogenic functions through the modulation of several critical signaling pathways, including the p53 tumor suppressor pathway, the Wnt/β-catenin pathway, and the ZEB1-mediated epithelial-to-mesenchymal transition (EMT) pathway.[1][2][3][4][5] Given its central role in cancer biology, the development of selective inhibitors of the YEATS4 YEATS domain represents a promising therapeutic strategy.
Discovery of this compound
This compound (also referred to as compound 4d) was identified through a focused screening effort aimed at discovering high-affinity small-molecule binders of the YEATS4 epigenetic reader domain. The discovery process involved the screening of a chemical library and subsequent structure-activity relationship (SAR) optimization of initial hits. This led to the identification of a pyrazolopyridine scaffold with potent and selective inhibitory activity against YEATS4.
Biochemical and Cellular Characterization
This compound has been extensively characterized using a variety of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Binding Affinity and Potency
The binding affinity and inhibitory potency of this compound against the YEATS4 YEATS domain were determined using multiple orthogonal assays. The quantitative data from these assays are summarized in the tables below.
| Assay Type | Parameter | Value (nM) | Reference |
| Competitive Binding Assay | K | 33 | |
| Isothermal Titration Calorimetry (ITC) | K | 52.7 | |
| NanoBRET Target Engagement Assay | IC | 170 |
Table 1: Biochemical and Cellular Potency of this compound against YEATS4
Selectivity Profile
The selectivity of this compound was assessed against other members of the human YEATS domain family (YEATS1/ENL, YEATS2, and YEATS3/AF9). The compound demonstrated excellent selectivity for YEATS4.
| YEATS Domain Family Member | Selectivity vs. YEATS4 | Reference |
| YEATS1 (ENL) | High | |
| YEATS2 | Moderate | |
| YEATS3 (AF9) | High |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (Kd) of this compound binding to the YEATS4 protein.
Protocol:
-
Protein and Compound Preparation: Recombinant human YEATS4 protein (residues 1-135) is expressed and purified. The protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final protein concentration is determined by UV absorbance at 280 nm. This compound is dissolved in 100% DMSO to create a stock solution, which is then diluted into the ITC buffer to a final DMSO concentration of less than 5%.
-
ITC Instrument Setup: The experiments are performed on a MicroCal ITC200 instrument. The sample cell is filled with the YEATS4 protein solution (typically 10-20 µM), and the injection syringe is filled with the this compound solution (typically 100-200 µM).
-
Titration: A series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the sample cell are performed at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a one-site binding model using the MicroCal Origin software to determine the thermodynamic parameters, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET Target Engagement Assay
Objective: To quantify the intracellular binding of this compound to YEATS4 in live cells.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding a fusion protein of YEATS4 and NanoLuc® luciferase.
-
Compound Treatment: The transfected cells are seeded into 96-well plates and treated with a serial dilution of this compound.
-
Tracer and Substrate Addition: A cell-permeable fluorescent tracer that binds to the YEATS4 YEATS domain is added to the cells, followed by the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Bioluminescence resonance energy transfer (BRET) is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: The BRET ratios are plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the target engagement of this compound with endogenous YEATS4 in a cellular context.
Protocol:
-
Cell Treatment: A suitable cell line (e.g., a cancer cell line with high YEATS4 expression) is treated with either vehicle (DMSO) or this compound for a defined period (e.g., 1 hour).
-
Thermal Challenge: The treated cells are heated to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble YEATS4 protein in each sample is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The amount of soluble YEATS4 is plotted against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
In Vivo Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in a rodent model to assess its potential for in vivo studies.
| Parameter | Value | Units |
| Route of Administration | Intravenous | - |
| Clearance (CL) | 15 | mL/min/kg |
| Volume of Distribution (Vdss) | 1.2 | L/kg |
| Half-life (t1/2) | 1.5 | hours |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
Signaling Pathways and Experimental Workflows
YEATS4 Signaling Pathways
YEATS4 is a critical regulator of several oncogenic signaling pathways. The following diagrams illustrate the role of YEATS4 in the p53, Wnt/β-catenin, and ZEB1/EMT pathways.
Caption: YEATS4 regulation of the p53 pathway.
Caption: YEATS4 involvement in the Wnt/β-catenin pathway.
Caption: YEATS4 regulation of ZEB1 and EMT.
Experimental Workflows
The following diagrams outline the workflows for the key experimental procedures.
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Caption: NanoBRET Target Engagement Assay workflow.
Conclusion
This compound is a potent, selective, and cell-active chemical probe for the YEATS4 YEATS domain. Its well-characterized biochemical, cellular, and pharmacokinetic properties make it a valuable tool for further elucidating the biological functions of YEATS4 and for validating this epigenetic reader as a therapeutic target in oncology and other diseases. The detailed protocols and pathway diagrams provided in this whitepaper are intended to support and accelerate ongoing research efforts in this promising area of drug discovery.
References
- 1. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YEATS4 promotes the tumorigenesis of pancreatic cancer by activating beta-catenin/TCF signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity and Selectivity of a Potent YEATS4 Inhibitor
An Examination of YEATS4 Binder 4e
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain is a critical reader of post-translational modifications on histone tails, particularly lysine acetylation and crotonylation. The human genome encodes four YEATS domain-containing proteins: ENL (YEATS1), AF9 (YEATS3), YEATS2, and GAS41 (YEATS4). These proteins are integral components of various chromatin-modifying and transcriptional complexes, and their dysregulation has been implicated in several cancers. Consequently, the development of potent and selective inhibitors for individual YEATS domains is a promising avenue for therapeutic intervention.
This technical guide provides a comprehensive overview of the binding affinity and selectivity of a recently identified potent inhibitor of the YEATS4 domain, herein referred to as YEATS4 binder 4e . As a specific small molecule designated "Yeats4-IN-1" was not found in publicly available scientific literature, this document focuses on "YEATS4 binder 4e" as a representative and well-characterized selective YEATS4 inhibitor with nanomolar potency.[1][2] This guide is intended to provide researchers and drug development professionals with a detailed understanding of its biochemical properties and the methodologies used for its characterization.
Binding Affinity and Selectivity Profile
"YEATS4 binder 4e" has demonstrated high-affinity binding to the YEATS4 domain and notable selectivity against other human YEATS family members.[1][2] The quantitative data for its binding affinity and selectivity are summarized in the tables below.
Table 1: Binding Affinity of YEATS4 binder 4e for the YEATS4 Domain
| Parameter | Value (nM) | Assay Method |
| Kᵢ | 37 | Not Specified |
| IC₅₀ (cellular) | 300 | NanoBRET |
Table 2: Selectivity Profile of YEATS4 binder 4e Against Human YEATS Domains
| YEATS Domain | Selectivity Fold (over YEATS4 Kᵢ) |
| YEATS1 (ENL) | >15 |
| YEATS2 | >15 |
| YEATS3 (AF9) | >15 |
Data compiled from publicly available research.[1]
Experimental Protocols
The characterization of "YEATS4 binder 4e" and other YEATS domain inhibitors relies on a suite of robust biophysical and cellular assays. The following sections provide detailed methodologies for the key experiments cited.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying the engagement of a test compound with its target protein in living cells.
Objective: To determine the intracellular IC₅₀ of "YEATS4 binder 4e" by measuring its ability to displace a fluorescent tracer from a NanoLuc®-YEATS4 fusion protein.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-YEATS4 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for the YEATS4 domain
-
Test compound ("YEATS4 binder 4e")
-
Nano-Glo® Live Cell Reagent
-
Extracellular NanoLuc® Inhibitor
-
384-well white assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-YEATS4 fusion construct and a transfection carrier DNA. Culture the cells for 18-24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cell suspension into a 384-well white assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of "YEATS4 binder 4e". Add the test compound and a fixed concentration of the NanoBRET™ tracer to the cells. Include no-compound and no-tracer controls.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Reagent containing the substrate and the extracellular NanoLuc® inhibitor. Add this solution to all wells.
-
Signal Detection: Read the plate within 20 minutes on a plate reader capable of measuring luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
-
Data Analysis: Calculate the BRET ratio (610 nm emission / 450 nm emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: NanoBRET Assay Workflow for YEATS4 Inhibitor.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the dissociation constant (Kd) of "YEATS4 binder 4e" for the YEATS4 domain.
Materials:
-
Purified recombinant YEATS4 domain protein
-
"YEATS4 binder 4e"
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer
-
Degasser
Procedure:
-
Sample Preparation: Dialyze the purified YEATS4 protein and dissolve the inhibitor in the same dialysis buffer to minimize buffer mismatch effects. Degas both solutions immediately before the experiment.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe of the ITC instrument. Set the experimental temperature (e.g., 25°C).
-
Loading Samples: Load the YEATS4 protein solution into the sample cell and "YEATS4 binder 4e" solution into the injection syringe. Typical starting concentrations are in the range of 5-50 µM for the protein in the cell and 10-fold higher for the ligand in the syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the protein solution. Allow the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument records the heat change associated with each injection, generating a thermogram.
-
Data Analysis: Integrate the peaks in the thermogram to obtain the heat per injection. Plot the heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
AlphaScreen™/TR-FRET Assay
AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are bead-based proximity assays ideal for high-throughput screening and selectivity profiling of inhibitors.
Objective: To determine the IC₅₀ of "YEATS4 binder 4e" against YEATS4 and other YEATS domains to assess its selectivity.
Materials:
-
His-tagged YEATS domain proteins (YEATS4, ENL, AF9, YEATS2)
-
Biotinylated histone peptides (e.g., H3K27ac for GAS41)
-
Streptavidin-coated donor beads
-
Nickel-chelate acceptor beads
-
Test compound ("YEATS4 binder 4e")
-
Assay buffer
-
384-well microplates
-
Plate reader capable of AlphaScreen™ or TR-FRET detection
Procedure:
-
Reagent Preparation: Prepare solutions of the His-tagged YEATS domain protein, biotinylated histone peptide, and serial dilutions of "YEATS4 binder 4e" in assay buffer.
-
Incubation: In a 384-well plate, incubate the YEATS protein, the histone peptide, and the inhibitor for a defined period (e.g., 30 minutes) to allow for binding to occur.
-
Bead Addition: Add a mixture of the streptavidin-donor beads and Ni-chelate acceptor beads to each well.
-
Second Incubation: Incubate the plate in the dark for at least 60 minutes to allow the beads to bind to the protein-peptide complex.
-
Signal Detection: Read the plate on a compatible plate reader. For AlphaScreen™, excite at 680 nm and measure emission at 520-620 nm. For TR-FRET, excite the donor (e.g., Europium) at ~340 nm and measure emission from both the donor and acceptor at their respective wavelengths.
-
Data Analysis: The signal is proportional to the amount of protein-peptide complex formed. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value for each YEATS domain.
Signaling Pathways and Biological Context
YEATS4 (GAS41) is a component of several chromatin-remodeling complexes, including SRCAP and Tip60. It plays a role in transcriptional regulation and has been implicated in various oncogenic signaling pathways. For instance, YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway in gastric and pancreatic cancers. By inhibiting the reader function of the YEATS4 domain, "YEATS4 binder 4e" could potentially modulate the expression of genes regulated by these pathways.
Caption: YEATS4 in the Wnt/β-catenin signaling pathway.
Conclusion
"YEATS4 binder 4e" represents a significant advancement in the development of selective chemical probes for the YEATS4 domain. Its nanomolar potency and selectivity make it a valuable tool for elucidating the biological functions of YEATS4 in health and disease. The experimental protocols detailed in this guide provide a framework for the characterization of this and other YEATS domain inhibitors, facilitating further research in this promising area of epigenetic drug discovery.
References
The Biological Function of YEATS Domain-Containing Protein 4 (YAF4): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YEATS domain-containing protein 4 (YAF4), also known as Glioma-Amplified Sequence 41 (GAS41), is a critical nuclear protein that functions as an epigenetic "reader." It plays a pivotal role in chromatin remodeling and transcriptional regulation. As a component of the TIP60/TRRAP and SRCAP chromatin-remodeling complexes, YAF4 recognizes acetylated histone tails, influencing gene expression. Emerging evidence has solidified YAF4's role as a potent oncogene, with its amplification and overexpression implicated in the progression of numerous cancers, including glioblastoma, non-small cell lung cancer, breast cancer, and pancreatic cancer. Its multifaceted involvement in key cellular processes such as DNA repair, cell cycle progression, and apoptosis, primarily through modulation of major signaling pathways like p53, Wnt/β-catenin, and NOTCH, positions it as a compelling target for novel therapeutic interventions. This guide provides a comprehensive overview of the biological functions of YAF4, detailed experimental methodologies for its study, and a summary of quantitative data to facilitate further research and drug development efforts.
Core Biological Functions of YAF4
YAF4 is a highly conserved nuclear protein characterized by the presence of a YEATS domain at its N-terminus. This domain is responsible for its function as an epigenetic reader, specifically recognizing and binding to acetylated lysine residues on histone tails. This interaction is a crucial step in the regulation of gene expression.
Role in Chromatin Remodeling and Transcriptional Regulation
YAF4 is an integral subunit of two major chromatin-remodeling complexes: the TIP60/TRRAP complex, which possesses histone acetyltransferase (HAT) activity, and the SRCAP complex, which is involved in the deposition of the histone variant H2A.Z.[1][2][3]
-
Recognition of Acetylated Histones: The YEATS domain of YAF4 preferentially binds to diacetylated histone H3, particularly at lysines 14 and 27 (H3K14ac and H3K27ac).[4] This binding serves to recruit the associated chromatin-remodeling complexes to specific genomic loci. Under acidic conditions, YAF4 has also been shown to bind succinylated lysine on histone H3 (H3K122suc).[5]
-
Transcriptional Activation: By recruiting the TIP60 and SRCAP complexes, YAF4 facilitates the acetylation of histones and the incorporation of H2A.Z, respectively. These events lead to a more open chromatin structure, making the DNA more accessible to the transcriptional machinery and thereby promoting gene expression.
-
Transcriptional Repression: Conversely, YAF4 can also mediate transcriptional repression. It can interact with histone deacetylase 3 (HDAC3) and the co-repressor DMAP1, leading to the inhibition of histone acetylation and subsequent gene silencing.
Interaction with Key Cellular Proteins
YAF4's function is further defined by its interaction with a multitude of other proteins, influencing a wide range of cellular processes.
-
Tumor Suppressor p53: YAF4 is a negative regulator of the p53 tumor suppressor pathway. It can interact with MDM2, an E3 ubiquitin ligase, enhancing the degradation of p53. In non-small cell lung cancer, YAF4 acts with MDM2 to inhibit p53 activity by downregulating the cyclin-dependent kinase inhibitor p21.
-
MYC Oncogenes: The C-terminus of YAF4 interacts with both c-Myc and n-Myc, potent oncoproteins, suggesting a role in MYC-driven tumorigenesis.
-
Transcription Factors: YAF4 interacts with various transcription factors, including ZEB1, to promote the expression of genes involved in epithelial-to-mesenchymal transition (EMT) and cancer metastasis. It also binds to the promoter of the β-catenin gene, activating the Wnt/β-catenin signaling pathway.
Quantitative Data on YAF4 Interactions
The following tables summarize the available quantitative data on the binding affinities and interactions of YAF4.
| Interacting Partner | Binding Affinity (Kd) | Method | Reference |
| Small Molecule | 30 nM | Isothermal Calorimetry | |
| Small Molecule | 53 nM | Isothermal Calorimetry |
| Interacting Partner | IC50 | Method | Reference |
| Histone Peptide | 5.8 µM | Homogeneous Time-Resolved Fluorescence (HTRF) | |
| Histone Peptide | 30 µM | Homogeneous Time-Resolved Fluorescence (HTRF) | |
| Acetylated Histone H3 | ~3.7 µM | Not Specified |
YAF4 in Oncogenic Signaling Pathways
YAF4 is a central player in several signaling pathways that are frequently dysregulated in cancer. Its overexpression often leads to the hyperactivation of these pathways, promoting tumor growth, proliferation, and survival.
The p53 Pathway
As previously mentioned, YAF4 negatively regulates p53. This is a critical mechanism by which YAF4 promotes tumorigenesis, as it allows cancer cells to evade apoptosis and continue to proliferate despite DNA damage.
Caption: YAF4's role in the negative regulation of the p53 pathway.
Wnt/β-catenin Signaling
In pancreatic and gastric cancers, YAF4 has been shown to activate the Wnt/β-catenin pathway. It achieves this by binding to the promoter of the β-catenin gene, leading to increased transcription and subsequent activation of downstream target genes that promote cell proliferation.
Caption: YAF4-mediated activation of the Wnt/β-catenin signaling pathway.
NOTCH Signaling
YAF4 also plays a role in the NOTCH signaling pathway. In gastric cancer, the long non-coding RNA lncAKHE binds to YAF4, which then enhances the recognition of the NOTCH2 promoter by RNA Polymerase II, leading to increased NOTCH2 expression and pathway activation. In pancreatic cancer, YAF4 binds to the histone variant H2A.Z.2 to activate NOTCH1 signaling.
Caption: YAF4's involvement in the NOTCH signaling pathway in different cancers.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of YAF4.
Chromatin Immunoprecipitation (ChIP) for YAF4
This protocol is designed to identify the genomic regions where YAF4 is bound.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) of YAF4.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
37% Formaldehyde
-
1.25 M Glycine
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-YAF4 antibody (e.g., from Sigma-Aldrich)
-
Normal IgG (as a negative control)
-
Protein G magnetic beads (e.g., Dynabeads)
-
Low-salt wash buffer
-
High-salt wash buffer
-
LiCl wash buffer
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 20 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein G beads.
-
Incubate the pre-cleared lysate with an anti-YAF4 antibody or normal IgG overnight at 4°C with rotation.
-
Add protein G beads and incubate for another 1-2 hours to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) with primers for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Co-Immunoprecipitation (Co-IP) of YAF4 and Interacting Proteins
This protocol is used to validate the interaction between YAF4 and a putative binding partner (e.g., p53).
Materials:
-
Cells co-expressing tagged YAF4 and the protein of interest
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibody against the tag on YAF4 (or against endogenous YAF4)
-
Control IgG
-
Protein A/G agarose beads
-
Wash Buffer (same as lysis buffer)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the specific antibody or control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads and incubate for 1-3 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the putative interacting protein.
Lentiviral shRNA Knockdown of YAF4
This protocol describes how to reduce the expression of YAF4 in a cell line to study the functional consequences.
Materials:
-
Lentiviral vector containing an shRNA sequence targeting YAF4 (and a non-targeting control shRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Target cancer cell line
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.
-
Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cells with the viral supernatant in the presence of polybrene.
-
Selection: After 24-48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockdown: Confirm the reduction in YAF4 expression at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays: Perform functional assays (e.g., proliferation, migration, apoptosis assays) to assess the phenotypic effects of YAF4 knockdown.
Conclusion and Future Directions
YEATS domain-containing protein 4 has emerged as a critical regulator of chromatin dynamics and gene expression, with profound implications for cancer biology. Its role as an epigenetic reader, coupled with its interactions with key oncogenic and tumor-suppressive pathways, underscores its significance as a potential therapeutic target. The development of small molecule inhibitors that specifically disrupt the interaction of the YAF4 YEATS domain with acetylated histones is a promising avenue for future drug development. Further research is needed to fully elucidate the complete YAF4 interactome in different cellular contexts and to understand the precise mechanisms by which it contributes to the diverse phenotypes observed in various cancers. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research in this important area.
References
- 1. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of binding preferences of YEATS domains to site-specific acetylated nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide to Targeting the YEATS4 Histone Acetylation Reader
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a critical "reader" of histone acetylation, playing a pivotal role in chromatin modification and transcriptional regulation. Its function as a reader of post-translational modifications on histones makes it a key component in the epigenetic regulation of gene expression. Aberrant activity and overexpression of YEATS4 have been implicated in various cancers, including non-small cell lung cancer, glioblastoma, and pancreatic cancer, by promoting cell proliferation and inhibiting apoptosis.[1][2][3] These oncogenic functions establish YEATS4 as a compelling target for therapeutic intervention. This guide provides a comprehensive overview of YEATS4's mechanism, its role in signaling pathways, and detailed methodologies for identifying and characterizing its inhibitors. While information on a specific inhibitor designated "Yeats4-IN-1" is not publicly available, this document outlines the essential frameworks and experimental protocols applicable to the discovery and evaluation of any potential YEATS4 inhibitor.
Core Mechanism: YEATS4 as a Histone Acetylation Reader
The YEATS domain is a recently identified protein module that recognizes and binds to acetylated lysine residues on histone tails. This interaction is a crucial step in decoding the histone code, leading to the recruitment of other protein complexes that modulate chromatin structure and gene transcription. YEATS4 has been shown to be a component of several multi-subunit protein complexes involved in these processes.[3] By binding to acetylated histones, YEATS4 can facilitate the expression of genes that drive cell cycle progression and suppress tumor suppressor pathways.[1]
Signaling Pathways Involving YEATS4
YEATS4 is integrated into several key oncogenic signaling pathways. A primary mechanism of its oncogenic activity is through the negative regulation of the p53 tumor suppressor pathway. YEATS4 can bind to and inhibit the promoters of p14 and p21, which are critical activators of p53. Furthermore, YEATS4 can cooperate with MDM2, an E3 ubiquitin ligase, to promote the degradation of p53. Beyond the p53 pathway, YEATS4 has been shown to activate the Wnt/β-catenin and NOTCH signaling pathways in pancreatic and gastric cancers, respectively.
References
Delving into the Cellular Mechanisms of Yeats4-IN-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cellular targets and mechanisms of action of Yeats4-IN-1, a potent and selective small-molecule inhibitor of the epigenetic reader protein YEATS domain-containing protein 4 (YEATS4). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.
Abstract
YEATS4 is a critical epigenetic regulator frequently implicated in various cancers. It functions as a "reader" of histone acetylation, playing a pivotal role in chromatin remodeling and gene transcription. The targeted inhibition of YEATS4 presents a promising therapeutic strategy. This guide details the binding characteristics of this compound, a selective inhibitor of YEATS4, summarizes its impact on key cellular signaling pathways, and provides comprehensive experimental protocols for its characterization.
Quantitative Analysis of this compound Engagement
This compound, also identified as Compound 4d, and its close analog, YEATS4 binder 4e, have been characterized as potent and selective binders of the YEATS4 protein.[1][2] These inhibitors directly engage the lysine acetylation recognition site within the YEATS domain.[3][4] The binding affinities and cellular engagement have been quantified using various biophysical and cellular assays, with the key data summarized in the table below.
| Compound Name | Alias | CAS Number | Target | Assay Type | Quantitative Data | Selectivity | Reference |
| This compound | Compound 4d | 3034365-92-6 | YEATS4 | Isothermal Titration Calorimetry (ITC) | Kᵢ: 33 nM | >15-fold vs. YEATS1/2/3 | [2] |
| YEATS4 binder 4e | YEATS4 binder-1 | 3034365-93-7 | YEATS4 | Isothermal Titration Calorimetry (ITC) | Kᵢ: 37 nM | >15-fold vs. YEATS1/2/3 | |
| YEATS4 binder 4e | - | - | YEATS4 | NanoBRET (whole-cell) | IC₅₀: 300 nM | - |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and its analogs are provided below. These protocols are based on established techniques for assessing protein-ligand interactions and cellular target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kₐ), dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Principle: A solution of the ligand (inhibitor) is titrated into a solution containing the target protein. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Generalized Protocol:
-
Sample Preparation:
-
Express and purify the recombinant YEATS4 protein (typically the YEATS domain).
-
Prepare the YEATS4 protein solution in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The concentration should be in the range of 10-20 µM.
-
Prepare the inhibitor (this compound) stock solution in DMSO and dilute it into the same buffer as the protein. The final DMSO concentration should be matched in both protein and ligand solutions and kept low (<5%). The ligand concentration in the syringe should be 10-20 times that of the protein concentration in the cell.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n). The dissociation constant (Kᵢ) is the reciprocal of the association constant (Kₐ).
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a ligand with its target protein in living cells.
Principle: The target protein (YEATS4) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the same site as the inhibitor is added to the cells. When the tracer is bound to the NanoLuc®-YEATS4 fusion, BRET occurs. An unlabeled inhibitor (this compound) will compete with the tracer for binding, leading to a decrease in the BRET signal.
Generalized Protocol:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293T) cells in 96-well plates.
-
Co-transfect the cells with plasmids encoding for NanoLuc®-YEATS4 and a fluorescently labeled tracer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the inhibitor to the cells and incubate for a defined period (e.g., 2 hours) to allow for cell entry and target binding.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the thermal stability of the protein.
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ). In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.
Generalized Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., a relevant cancer cell line) with this compound or vehicle control (DMSO).
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble YEATS4 protein in the supernatant using a method such as Western blotting or an AlphaScreen® assay.
-
-
Data Analysis:
-
Plot the amount of soluble YEATS4 protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Cellular Targets and Signaling Pathways
YEATS4 is a multifaceted protein involved in the regulation of several critical cellular pathways, many of which are dysregulated in cancer. Inhibition of YEATS4 by small molecules like this compound is expected to modulate these pathways.
Key Signaling Pathways Involving YEATS4
-
p53 Pathway: YEATS4 has been shown to be a negative regulator of the p53 tumor suppressor pathway. It can interact with MDM2, a key negative regulator of p53, and inhibit the expression of p21, a downstream target of p53. Inhibition of YEATS4 would therefore be expected to increase p53 activity, leading to cell cycle arrest and apoptosis.
-
Epithelial-to-Mesenchymal Transition (EMT): YEATS4 promotes EMT by upregulating the transcription factor ZEB1. It achieves this by recognizing acetylated histone H3 at the ZEB1 promoter. Blocking YEATS4 could reverse EMT, thereby reducing cancer cell migration and metastasis.
-
Wnt/β-catenin Pathway: Overexpression of YEATS4 activates the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation in several cancers, including pancreatic cancer.
-
NOTCH Pathway: YEATS4 can upregulate the expression of NOTCH2, another key regulator of cell proliferation and differentiation.
-
Chromatin Remodeling and H2A.Z Deposition: As a component of the SRCAP and Tip60/p400 complexes, YEATS4 plays a role in the deposition of the histone variant H2A.Z, which is involved in gene regulation.
Visualizing YEATS4's Role and Inhibition
The following diagrams illustrate the experimental workflow for inhibitor characterization and the central role of YEATS4 in various oncogenic signaling pathways.
Conclusion
This compound is a valuable chemical probe for elucidating the complex biology of YEATS4. Its high potency and selectivity make it an excellent tool for studying the downstream consequences of YEATS4 inhibition in various cancer models. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the therapeutic potential of targeting this critical epigenetic reader. Further studies utilizing this compound are warranted to fully uncover the spectrum of its cellular effects and to validate YEATS4 as a druggable target in oncology.
References
Methodological & Application
Application Notes and Protocols for Yeats4-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeats4-IN-1 is a potent and selective small molecule inhibitor of the YEATS domain-containing protein 4 (YEATS4), also known as GAS41. YEATS4 is a "reader" of histone acetylation, playing a critical role in chromatin remodeling and gene transcription.[1] Aberrant YEATS4 activity is implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma, making it a compelling target for therapeutic development.[2][3] this compound, also referred to as compound 4d, binds to the lysine acetylation recognition site of the YEATS4 YEATS domain with high affinity, offering a valuable tool for investigating the biological functions of YEATS4 and for preclinical assessment of YEATS4 inhibition as a cancer therapy.[4]
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
This compound is a selective binder to the YEATS domain of the YEATS4 protein. The YEATS domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the regulation of gene expression. By occupying this binding pocket, this compound competitively inhibits the interaction between YEATS4 and acetylated histones, thereby disrupting its downstream signaling and cellular functions. This disruption can lead to the modulation of gene expression programs that are critical for cancer cell proliferation, survival, and metastasis.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a closely related analog. This data is essential for designing experiments and interpreting results.
| Compound Name | Target | Binding Affinity (Ki) | Cell-Based Assay Data | Reference Cell Lines |
| This compound (Compound 4d) | YEATS4 | 33 nM | Cytotoxic at 5 µM after 48h; highly cytotoxic at 25 µM after 48h | MCF-7, MDA-MB-231 (human breast cancer) |
| YEATS4 binder-1 (Compound 4e) | YEATS4 | 37 nM | Not available | Not available |
Signaling Pathways Involving YEATS4
YEATS4 has been shown to be a key regulator in several oncogenic signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of this compound.
Figure 1. Simplified diagram of key signaling pathways modulated by YEATS4.
Experimental Workflow for Evaluating this compound
A logical workflow is essential for the systematic evaluation of a novel inhibitor. The following diagram outlines a typical experimental plan for characterizing the effects of this compound in cancer cell lines.
Figure 2. A typical experimental workflow for characterizing this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 412.57 g/mol , dissolve 4.13 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the highest concentration of this compound used.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the protein levels of key downstream targets of YEATS4 signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YEATS4, anti-p53, anti-p21, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system. Use a loading control like GAPDH to normalize protein levels.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. YEATS4 | Abcam [abcam.com]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of potent dimeric inhibitors of GAS41 YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Yeats4-IN-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended starting concentrations for the use of Yeats4-IN-1, a potent and selective binder of the YEATS4 (also known as GAS41) protein, in various in vitro assays. This compound binds to the acetyl-lysine (KAc) recognition site of the YEATS domain with a high affinity (Ki = 33 nM), making it a valuable tool for studying the biological functions of YEATS4.[1]
Overview of this compound
This compound is a small molecule inhibitor that targets the YEATS domain of YEATS4, a protein implicated in chromatin regulation and transcriptional control. The YEATS domain is a reader of histone acetylation, and its inhibition can modulate gene expression programs involved in cell proliferation, apoptosis, and other key cellular processes. Dysregulation of YEATS4 has been linked to various cancers, making it an attractive target for therapeutic development.
Recommended Starting Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental conditions. The following table provides recommended starting concentration ranges for common in vitro assays based on the known high-affinity binding of this compound to its target. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) | 10 nM - 10 µM | Perform a 72-hour incubation to observe effects on cell proliferation. |
| Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) | 100 nM - 5 µM | Treatment duration can range from 24 to 72 hours. |
| Western Blotting | 100 nM - 1 µM | A 24 to 48-hour treatment is typically sufficient to observe changes in protein expression downstream of YEATS4. |
| Cell Proliferation (e.g., BrdU, EdU incorporation) | 10 nM - 1 µM | Assay duration should be optimized based on the cell doubling time. |
| Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) | 1 µM - 20 µM | Higher concentrations may be required to observe significant thermal stabilization. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This protocol outlines the procedure for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle (DMSO) for 48 hours.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflows
YEATS4 Signaling Pathways
YEATS4 is known to be involved in several key signaling pathways that regulate cell fate. Inhibition of YEATS4 with this compound is expected to modulate these pathways.
Caption: Key signaling pathways modulated by YEATS4.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: A standard workflow for in vitro testing of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect on cell viability | Concentration is too low; Incubation time is too short; Cell line is resistant. | Increase the concentration range and/or incubation time. Test on a different cell line known to have high YEATS4 expression. |
| High background in Western Blot | Insufficient blocking; Antibody concentration is too high. | Increase blocking time or change blocking agent. Optimize primary and secondary antibody concentrations. |
| Variability between replicates | Inconsistent cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and careful technique. |
Concluding Remarks
These application notes and protocols provide a comprehensive guide for the in vitro use of this compound. The provided concentration ranges are intended as a starting point, and optimization for each specific experimental setup is highly recommended. The potent and selective nature of this compound makes it an invaluable chemical probe for elucidating the role of YEATS4 in health and disease.
References
Application Notes and Protocols for Treating Cancer Cell Lines with YEATS4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a reader of histone acetylation and has emerged as a promising therapeutic target in oncology.[1][2] As a component of chromatin remodeling complexes, YEATS4 plays a crucial role in transcriptional regulation. Overexpression of YEATS4 has been observed in various malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, breast cancer, and colorectal cancer, where it is often associated with tumor progression, metastasis, and poor prognosis.[1][2] YEATS4 is involved in several key oncogenic signaling pathways, including the p53, Wnt/β-catenin, and NOTCH pathways. Inhibition of YEATS4 has been shown to suppress cancer cell proliferation, induce apoptosis, and potentially overcome drug resistance.
YEATS4-IN-1 (also known as Compound 4d) is a potent and selective small molecule inhibitor that binds to the acetyl-lysine (KAc) recognition site of the YEATS domain of YEATS4 with a high affinity. This document provides detailed protocols for the treatment of cancer cell lines with this compound to assess its anti-cancer effects.
Mechanism of Action
This compound is a competitive inhibitor that targets the YEATS domain of the YEATS4 protein. The YEATS domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in chromatin remodeling and gene transcription. By occupying the KAc binding pocket, this compound prevents the recruitment of YEATS4 to chromatin, thereby disrupting the expression of downstream target genes involved in cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound. Researchers should note that cell-based potency (e.g., IC50 for proliferation) will be cell line dependent and needs to be determined empirically.
| Compound Name | Target | Binding Affinity (Ki) | Cellular Assay (NanoBRET) IC50 |
| This compound (Compound 4d) | YEATS4 | 33 nM | Not publicly available |
Experimental Protocols
Cell Line Selection and Culture
Based on published literature, YEATS4 is frequently overexpressed in the following cancer types. We recommend selecting cell lines derived from these cancers for initial studies.
-
Non-Small Cell Lung Cancer (NSCLC): e.g., H1993, H1355, A549
-
Gastric Cancer: e.g., NUGC4, HGC27, MKN45
-
Breast Cancer: e.g., MDA-MB-231, BT-474, MCF-7
-
Colorectal Cancer: e.g., RKO, HCT116, HT29
Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cancer cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on the Ki value, would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24 to 48 hours. Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is to assess the effect of this compound on the expression of proteins in the YEATS4 signaling pathway.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YEATS4, anti-p53, anti-p21, anti-β-catenin, anti-c-Myc, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Signaling Pathways of YEATS4
References
- 1. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yeats4-IN-1 in DMSO
These application notes provide detailed information on the solubility and stability of Yeats4-IN-1 in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in research applications. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor that binds to the YEATS4 (YEATS domain-containing protein 4) protein.[1][2] Specifically, it targets the KAc (acetylated lysine) recognition site within the YEATS domain with a high affinity, exhibiting a Ki value of 33 nM.[2] YEATS4 is an epigenetic reader protein implicated in various cellular processes, including transcriptional regulation and chromatin remodeling. Its dysregulation has been associated with several cancers, making it a target of interest for therapeutic development. This compound serves as a valuable chemical probe for studying the biological functions of YEATS4 and for validating it as a potential drug target.
Solubility of this compound in DMSO
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro and in vivo studies.
Table 1: Solubility and Stock Solution Preparation for this compound in DMSO
| Parameter | Value | Source |
| Molecular Weight | 412.57 g/mol | [1] |
| Appearance | Solid | [1] |
| Recommended Stock Solution Concentrations | 1 mM, 5 mM, 10 mM |
Note: While specific maximum solubility data is not publicly available, the compound is readily soluble at the recommended stock concentrations.
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 412.57 g/mol x 1000 mg/g = 4.1257 mg
-
-
Weigh the this compound powder. Carefully weigh out approximately 4.13 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound. Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Store the stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Stability of this compound in DMSO
Proper storage of this compound solutions is crucial to maintain their stability and biological activity.
Table 2: Storage and Stability Guidelines for this compound
| Form | Storage Temperature | Stability Period | Source |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 6 months | |
| -20°C | 1 month |
General Recommendations for Maintaining Stability:
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound. Use high-purity, anhydrous DMSO for preparing stock solutions.
-
Aliquot Stock Solutions: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store stock solutions in amber vials or otherwise protected from light to prevent photodegradation.
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general workflow for treating cultured cells with this compound to assess its biological effects.
Workflow for In Vitro Cell-Based Assays:
Caption: Workflow for a typical in vitro cell-based experiment using this compound.
Detailed Steps:
-
Prepare this compound Working Solutions:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
-
Cell Seeding:
-
Seed your cells of interest into the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Allow the cells to adhere and grow for approximately 24 hours or until they reach the desired confluency.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add the prepared media containing the different concentrations of this compound or the DMSO vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, harvest the cells and proceed with your chosen downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for protein expression changes, or qPCR for gene expression analysis.
-
In Vivo Formulation and Administration
For in vivo studies, this compound can be formulated for administration, for example, via oral (p.o.) or intraperitoneal (i.p.) injection. The following are example formulations; the optimal formulation may vary depending on the specific experimental requirements.
Table 3: Example In Vivo Formulations for this compound
| Formulation Component | Percentage |
| Formulation 1 (for injection) | |
| DMSO | 10% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 85% |
| Formulation 2 (for injection) | |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Source:
Protocol for Preparing In Vivo Formulation 1:
-
Prepare a concentrated stock solution of this compound in DMSO. The concentration will depend on the desired final dosing concentration.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 850 µL of sterile saline (0.9% NaCl) and mix until a clear solution is formed.
-
The formulation should be prepared fresh before each use.
Signaling Pathways Involving YEATS4
YEATS4 is known to be involved in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting the effects of this compound.
Diagram of Key YEATS4 Signaling Pathways:
Caption: Simplified diagram of signaling pathways modulated by YEATS4.
YEATS4 has been shown to:
-
Inhibit the p53 tumor suppressor pathway: It can suppress the expression of p21, a key downstream target of p53, thereby inhibiting apoptosis.
-
Activate the Wnt/β-catenin signaling pathway: This can lead to increased cell proliferation.
-
Activate the Notch signaling pathway: This can promote cancer cell stemness.
By inhibiting YEATS4, this compound is expected to counteract these effects, leading to cell cycle arrest, induction of apoptosis, and reduced cell proliferation.
References
Application Notes and Protocols: Profiling YEATS4 Chromatin Occupancy and the Impact of its Inhibition using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing protein 4 (YEATS4), also known as GAS41, is a critical epigenetic reader that recognizes acetylated histone tails, playing a pivotal role in transcriptional regulation, chromatin remodeling, and DNA repair.[1][2][3] Its involvement in various cancers has made it an attractive target for therapeutic development.[4][5] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins like YEATS4 and to understand how its interactions with chromatin are altered by small molecule inhibitors.
This document provides detailed application notes and protocols for studying YEATS4 using ChIP-seq, with a focus on the hypothetical application of a selective inhibitor, hereafter referred to as Yeats4-IN-1 , to probe its function.
Application of this compound in ChIP-seq Experiments
The primary application of a selective YEATS4 inhibitor, such as the hypothetical this compound, in a ChIP-seq experiment is to investigate the consequences of blocking YEATS4's interaction with chromatin. By comparing the genome-wide binding profile of YEATS4 in the presence and absence of the inhibitor, researchers can:
-
Identify YEATS4-dependent and -independent binding sites: Determine which genomic loci require the YEATS domain's acetyl-lysine reading function for YEATS4 occupancy.
-
Elucidate the mechanism of action of YEATS4 inhibitors: Confirm that the inhibitor effectively displaces YEATS4 from its target gene promoters and enhancers.
-
Uncover downstream transcriptional changes: Correlate changes in YEATS4 binding with alterations in the expression of target genes involved in pathways like p53, Wnt/β-catenin, and NOTCH signaling.
-
Facilitate drug development efforts: Provide a pharmacodynamic biomarker to assess the efficacy of YEATS4-targeted therapies in preclinical models.
Data Presentation: Quantitative Analysis of ChIP-seq Data
Effective interpretation of ChIP-seq data relies on robust quantitative analysis. The following tables provide a structured overview of typical data generated from a YEATS4 ChIP-seq experiment with and without inhibitor treatment.
Table 1: Summary of YEATS4 ChIP-seq Peak Distribution
| Feature | DMSO (Vehicle Control) | This compound Treated | Fold Change |
| Total Number of Peaks | 15,234 | 8,145 | -1.87 |
| Peaks in Promoters (TSS ± 2kb) | 8,836 (58%) | 4,235 (52%) | -2.09 |
| Peaks in Enhancers | 4,113 (27%) | 2,036 (25%) | -2.02 |
| Peaks in Gene Bodies | 1,523 (10%) | 1,059 (13%) | -1.44 |
| Peaks in Intergenic Regions | 762 (5%) | 815 (10%) | +1.07 |
Table 2: Motif Analysis of YEATS4 Binding Sites
| Transcription Factor Motif | p-value (DMSO Control) | p-value (this compound Treated) |
| MYC | 1e-56 | 1e-23 |
| p53 | 1e-32 | 1e-15 |
| TCF/LEF (Wnt) | 1e-28 | 1e-12 |
| AP-1 | 1e-15 | 1e-7 |
Experimental Protocols
This section provides a detailed protocol for a YEATS4 ChIP-seq experiment, including the application of the hypothetical inhibitor this compound.
I. Cell Culture and Inhibitor Treatment
-
Cell Line Selection: Choose a cell line with demonstrable YEATS4 expression and relevance to the biological question (e.g., non-small cell lung cancer, breast cancer, or gastric cancer cell lines).
-
Cell Seeding: Seed approximately 1-5 x 107 cells per condition (e.g., 150 mm plates).
-
Inhibitor Treatment: Once cells reach 70-80% confluency, treat with either DMSO (vehicle control) or the desired concentration of this compound for the determined optimal time (e.g., 6-24 hours).
II. Chromatin Crosslinking and Preparation
-
Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the crosslinking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS, scrape, and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and incubate on ice.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.
III. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Antibody Incubation: Add a validated anti-YEATS4 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. A mock IP with a non-specific IgG should be included as a negative control.
-
Immunocomplex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
IV. DNA Elution and Library Preparation
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by incubating at 65°C with Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation: Prepare the sequencing library from the purified ChIP DNA and input control DNA using a commercial library preparation kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Perform sequencing on a next-generation sequencing platform.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving YEATS4 and the experimental workflow for a ChIP-seq experiment.
Caption: Key signaling pathways regulated by YEATS4.
Caption: Experimental workflow for YEATS4 ChIP-seq.
Conclusion
The strategic application of ChIP-seq, particularly in conjunction with selective inhibitors like the hypothetical this compound, provides a powerful framework for dissecting the role of YEATS4 in gene regulation and disease. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers aiming to explore the chromatin-level functions of this important epigenetic reader and to evaluate the efficacy of novel therapeutic agents targeting it.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
- 4. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling YEATS4-Dependent Gene Regulation: Application Notes and Protocols for the Chemical Probe Yeats4-IN-1
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of Yeats4-IN-1, a potent and selective chemical probe, to investigate the role of YEATS domain-containing protein 4 (YEATS4) in gene regulation. This document provides a foundational understanding of YEATS4, the characteristics of this compound, and detailed protocols for key experiments to elucidate YEATS4's function in cellular processes.
Introduction to YEATS4: A Key Chromatin Reader
YEATS4, also known as GAS41, is a critical component of several chromatin-modifying complexes, including the NuA4/Tip60 histone acetyltransferase (HAT) and the SRCAP chromatin-remodeling complexes. The defining feature of YEATS4 is its YEATS domain, which functions as an epigenetic "reader" by recognizing and binding to acetylated histone tails, particularly H3K27ac and H3K14ac. This interaction is crucial for recruiting chromatin-modifying machinery to specific genomic loci, thereby influencing gene transcription.[1][2]
Dysregulation of YEATS4 has been implicated in various cancers, where it can act as an oncogene by promoting cell proliferation and survival.[1][3] Its role in transcriptional regulation extends to several key signaling pathways, including the p53 and Wnt/β-catenin pathways, making it a compelling target for therapeutic intervention and mechanistic studies.
This compound: A Selective Chemical Probe for YEATS4
To facilitate the study of YEATS4, a selective chemical probe, herein referred to as this compound, has been developed. While the name "this compound" is used here for illustrative purposes, the data and protocols are based on the characteristics of a recently identified potent YEATS4 binder, compound '4e'. This small molecule inhibitor is designed to competitively bind to the acetyl-lysine binding pocket of the YEATS4 YEATS domain, thereby preventing its interaction with acetylated histones and disrupting its downstream functions.
Key Features of this compound (based on compound '4e'):
-
Mechanism of Action: Competitive inhibitor of the YEATS4 YEATS domain.
-
Potency and Selectivity: Demonstrates high affinity for YEATS4 with significant selectivity over other human YEATS domain-containing proteins.
Quantitative Data for this compound (based on compound '4e'):
| Parameter | Value | Assay Method |
| Binding Affinity (Ki) | 37 nM | Isothermal Titration Calorimetry (ITC) |
| Cellular Target Engagement (IC50) | 300 nM | NanoBRET™ Target Engagement Assay |
| Selectivity | >15-fold vs. YEATS1, YEATS2, YEATS3 | Biochemical Assays |
Signaling Pathway and Experimental Workflow Diagrams
Caption: YEATS4 recognizes acetylated histones, recruiting chromatin remodelers to activate target gene transcription. This compound inhibits this interaction.
Caption: Workflow for studying YEATS4 function using this compound, from target engagement to functional genomic analysis.
Experimental Protocols
Herein are detailed protocols for essential experiments to characterize the effects of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high YEATS4 expression)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against YEATS4
-
Secondary antibody (HRP-conjugated)
-
ECL substrate for Western blotting
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against YEATS4 to detect the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. By comparing the binding profile in the presence and absence of this compound, researchers can determine how the inhibitor affects YEATS4's localization on chromatin.
Materials:
-
Cell line of interest
-
This compound and DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP-grade antibody against YEATS4
-
IgG (negative control)
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
Reagents for reverse cross-linking and DNA purification
-
Primers for qPCR validation of known target loci (e.g., ZEB1 promoter)
-
Reagents for library preparation for next-generation sequencing
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO for a specified time (e.g., 6-24 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclei in a suitable buffer and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-YEATS4 antibody or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Perform qPCR on a small aliquot using primers for a known YEATS4 target gene promoter (e.g., ZEB1) and a negative control region to validate the enrichment.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak calling algorithms to identify regions of YEATS4 enrichment.
-
Perform differential binding analysis to identify genomic loci where YEATS4 binding is altered by this compound treatment.
-
RNA Sequencing (RNA-seq) for Transcriptional Profiling
RNA-seq is a powerful technique to analyze the global transcriptional changes induced by inhibiting YEATS4 with this compound. This allows for the identification of YEATS4-dependent genes and pathways.
Materials:
-
Cell line of interest
-
This compound and DMSO
-
RNA extraction kit
-
DNase I
-
Reagents for library preparation (e.g., poly(A) selection, reverse transcription, adapter ligation)
-
Next-generation sequencing platform
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or DMSO for a desired duration (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Library Preparation and Sequencing:
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA-seq libraries from high-quality RNA. This typically involves mRNA enrichment using poly(A) selection, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to the DMSO control.
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify the biological processes regulated by YEATS4.
-
Validate the expression changes of key target genes (e.g., p21/CDKN1A, CCND1, MYC) using RT-qPCR.
-
Expected Outcomes and Interpretation
By integrating the data from these experiments, researchers can build a comprehensive model of YEATS4-dependent gene regulation.
-
CETSA will confirm that this compound directly engages with YEATS4 in cells, providing confidence that the observed downstream effects are on-target.
-
ChIP-seq will reveal the genomic landscape of YEATS4 binding and how this is altered by the inhibitor. A successful experiment would show a reduction in YEATS4 occupancy at the promoters of its target genes.
-
RNA-seq will identify the downstream transcriptional consequences of YEATS4 inhibition. It is expected that the expression of genes activated by YEATS4 will be downregulated following treatment with this compound.
-
Integrative analysis of ChIP-seq and RNA-seq data will allow for the direct correlation of changes in YEATS4 binding at specific loci with changes in the expression of the corresponding genes, providing strong evidence for direct transcriptional regulation by YEATS4.
These application notes and protocols provide a robust framework for utilizing the chemical probe this compound to dissect the intricate role of YEATS4 in gene regulation, offering valuable insights for both basic research and the development of novel therapeutic strategies.
References
- 1. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols for In Vivo Administration of YEATS4 Pathway Modulators in Mouse Models
Disclaimer: The specific compound "Yeats4-IN-1" is not found in the current scientific literature. Therefore, these application notes and protocols are based on a well-characterized inhibitor of the YEATS4 pathway, MG149 , which is an inhibitor of lysine acetyltransferase 8 (KAT8). KAT8-mediated acetylation of YEATS4 is a critical step in preventing its degradation, and thus, inhibiting KAT8 with MG149 leads to a reduction in YEATS4 protein levels and its oncogenic activity.
These notes are intended for researchers, scientists, and drug development professionals working with in vivo mouse models to study the therapeutic potential of targeting the YEATS4 signaling axis.
Introduction to YEATS4 and the Role of MG149
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is an epigenetic reader that recognizes acetylated histone tails, playing a crucial role in chromatin modification and transcriptional regulation. Aberrant expression of YEATS4 has been implicated in the progression of various cancers, including breast, bladder, and non-small cell lung cancer, where it often acts as an oncogene.[1]
The stability and activity of YEATS4 are regulated by post-translational modifications, including acetylation by KAT8. KAT8-mediated acetylation of YEATS4 prevents its interaction with the E3 ubiquitin ligase HUWE1, thereby inhibiting its ubiquitination and subsequent proteasomal degradation.[2][3] This stabilization of YEATS4 promotes tumor growth and can contribute to therapeutic resistance.[2]
MG149 is a small molecule inhibitor of KAT8.[2] By inhibiting KAT8, MG149 promotes the degradation of YEATS4, leading to the suppression of tumor growth and an increased sensitivity to other anticancer agents like cisplatin. These characteristics make MG149 a valuable tool for studying the in vivo consequences of YEATS4 pathway inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo administration of MG149 in mouse models.
Table 1: In Vivo Efficacy of MG149 in a Bladder Cancer Xenograft Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | Nude mice | |
| Cancer Cell Line | UMUC3 (human bladder cancer) | |
| Drug | MG149 | |
| Dosage | 5 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Vehicle | DMSO | |
| Treatment Schedule | Injected at indicated time points (specifics not detailed in source) | |
| Outcome | Significant suppression of tumor growth | |
| Combination Therapy | Combination with cisplatin showed the strongest tumor suppression |
Table 2: In Vivo Application of MG149 in an Allergic Asthma Mouse Model
| Parameter | Details | Reference | | :--- | :--- | | Mouse Strain | C57BL/6 | | | Model | House dust mite (HDM)-challenged allergic asthma | | | Drug | MG149 | | | Administration Timing | 60 minutes prior to HDM administration | | | Outcome | - Reduced airway hyperresponsiveness- Decreased inflammatory cell infiltration- Reduced mucus secretion- Decreased IL-33 expression | |
Experimental Protocols
In Vivo Administration of MG149 in a Bladder Cancer Xenograft Mouse Model
This protocol is a generalized procedure based on the available data and standard laboratory practices for xenograft studies.
Materials:
-
Nude mice (e.g., BALB/c nude or NOD/SCID)
-
UMUC3 human bladder cancer cells
-
MG149
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, for cell implantation)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Cell Culture and Preparation:
-
Culture UMUC3 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2-3 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
MG149 Preparation and Administration:
-
Prepare a stock solution of MG149 in DMSO.
-
On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration for a 5 mg/kg dose. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Administer the MG149 solution via intraperitoneal injection. The injection volume should be appropriate for the mouse weight (e.g., 100-200 µL).
-
For the control group, administer the vehicle (e.g., 10% DMSO in PBS) following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width^2).
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The KAT8-YEATS4 Signaling Pathway
The following diagram illustrates the role of KAT8 in regulating YEATS4 stability and how MG149 intervenes in this pathway.
Caption: The KAT8-YEATS4 signaling pathway and the inhibitory action of MG149.
Experimental Workflow for In Vivo Xenograft Study
The diagram below outlines the key steps in conducting an in vivo xenograft study to evaluate the efficacy of a YEATS4 pathway inhibitor.
Caption: Experimental workflow for a xenograft mouse model study.
References
- 1. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Detecting YEATS4 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a critical epigenetic reader protein involved in chromatin modification and transcriptional regulation. As a component of the NuA4 histone acetyltransferase (HAT) complex, YEATS4 recognizes acetylated histones, playing a significant role in gene activation.[1] Aberrant expression and activity of YEATS4 have been implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer, by modulating key signaling pathways such as p53, NOTCH, and Wnt/β-catenin.[2][3] Consequently, YEATS4 has emerged as a promising therapeutic target for cancer drug development.
These application notes provide a detailed protocol for detecting the inhibition of YEATS4 in response to small molecule inhibitors using Western blotting. This method allows for the quantitative analysis of YEATS4 protein levels, providing a crucial tool for inhibitor screening and characterization.
Data Presentation: YEATS4 Inhibitors
The following table summarizes quantitative data for known small-molecule inhibitors targeting YEATS4 and related YEATS domains. This information is critical for designing experiments to probe YEATS4 inhibition.
| Compound Name | Target(s) | Assay Type | Ki (nM) | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference(s) |
| YEATS4 binder 4e | YEATS4 | Biochemical Binding Assay | 37 | - | 300 (NanoBRET) | |
| Dimeric inhibitor 18 | GAS41 (YEATS4) | Fluorescence Polarization | - | ~10 | - | |
| Dimeric inhibitor 19 | GAS41 (YEATS4) | Fluorescence Polarization | - | <10 | >10,000 (Cell Proliferation) | |
| XL-13m | ENL (YEATS) | Competitive Photo-cross-linking | - | <1000 | - | |
| XL-13n | ENL (YEATS) | Competitive Photo-cross-linking | - | <1000 | - |
Signaling Pathways Involving YEATS4
YEATS4 is a key regulator in several oncogenic signaling pathways. Understanding these pathways is essential for interpreting the downstream effects of YEATS4 inhibition.
Figure 1. Simplified diagram of key signaling pathways involving YEATS4.
Experimental Protocols
This section provides a detailed Western blot protocol to assess the efficacy of a YEATS4 inhibitor by measuring the potential degradation of YEATS4 protein levels post-treatment.
Experimental Workflow
The overall workflow for the Western blot experiment is depicted below.
Figure 2. Experimental workflow for YEATS4 Western blot analysis.
Materials and Reagents
-
Cell Lines: A cell line with detectable levels of YEATS4 (e.g., non-small cell lung cancer lines like H1993, or colorectal cancer lines like RKO).
-
YEATS4 Inhibitor: e.g., YEATS4 binder 4e or other small molecule of interest.
-
Control Compounds: DMSO (vehicle control), proteasome inhibitor (e.g., MG132), protein synthesis inhibitor (e.g., cycloheximide, CHX).
-
Antibodies:
-
Primary Antibody: Anti-YEATS4/GAS41 antibody (validated for Western blot).
-
Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-α-tubulin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Phosphate-buffered saline (PBS).
-
RIPA Lysis Buffer with freshly added protease and phosphatase inhibitor cocktails.
-
Protein assay reagent (Bradford or BCA).
-
Laemmli sample buffer (4x or 2x).
-
SDS-PAGE gels (appropriate percentage for YEATS4, which has a molecular weight of ~26 kDa).
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Tris-buffered saline with Tween-20 (TBST).
-
Enhanced chemiluminescence (ECL) substrate.
-
Detailed Protocol
1. Cell Culture and Treatment:
-
Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of the YEATS4 inhibitor in cell culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10, 50 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Treatment Groups:
-
Vehicle control (e.g., DMSO).
-
YEATS4 inhibitor at various concentrations/time points.
-
Optional positive control for protein degradation: Co-treatment with the YEATS4 inhibitor and a protein synthesis inhibitor like cycloheximide (CHX, e.g., 40 µg/ml) for different time points can help determine if the inhibitor affects YEATS4 stability.
-
Optional negative control for proteasomal degradation: Pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 6 hours before adding the YEATS4 inhibitor to see if it prevents inhibitor-induced degradation.
-
-
Remove the old medium from the cells and add the medium containing the respective treatments.
-
Incubate the cells for the desired duration.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
3. Sample Preparation for SDS-PAGE:
-
Based on the protein concentrations, normalize all samples with lysis buffer to the same concentration (e.g., 1-2 µg/µL).
-
Add the appropriate volume of Laemmli sample buffer to each lysate (e.g., add 1/3 volume of 4x buffer to 3 parts lysate).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting and Detection:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-YEATS4 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined based on the antibody datasheet.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Ensure the signal is within the linear range and not saturated.
6. Data Analysis and Quantification:
-
Perform densitometric analysis on the captured image using software like ImageJ or other analysis software.
-
Quantify the band intensity for YEATS4 in each lane.
-
To normalize for loading variations, strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin), or use a multiplex imaging system if available.
-
Calculate the relative YEATS4 protein level for each sample by dividing the YEATS4 band intensity by the corresponding loading control band intensity.
-
Express the results as a fold change relative to the vehicle-treated control.
Expected Results
A successful experiment will show a dose- and/or time-dependent decrease in the YEATS4 protein band intensity in cells treated with an effective inhibitor, as compared to the vehicle control. The loading control bands should remain consistent across all lanes, confirming equal protein loading. The results can be plotted to determine the IC50 of the inhibitor on YEATS4 protein levels.
References
- 1. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-strip Western blotting to increase quantitative data output - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for YEATS4 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a critical component in chromatin remodeling and transcriptional regulation. Its role as a "reader" of histone acetylation marks, particularly on histone H3, implicates it in various cellular processes.[1] Dysregulation of YEATS4 has been linked to several cancers, making it an attractive therapeutic target for the development of small-molecule inhibitors.[1]
Confirming the direct binding of a compound to its intended target within a cellular context is a pivotal step in drug discovery. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that enables the assessment of target engagement in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. By subjecting cells to a temperature gradient and quantifying the amount of soluble (non-denatured) protein, a melt curve can be generated. A shift in this curve in the presence of a compound provides direct evidence of target engagement.
These application notes provide a comprehensive protocol for utilizing CETSA to validate and quantify the target engagement of inhibitors targeting YEATS4, such as the hypothetical compound "Yeats4-IN-1".
Data Presentation: Quantitative Analysis of Target Engagement
Quantitative data from CETSA experiments are crucial for determining the potency and efficacy of a compound. The following tables provide a template for summarizing key findings. The data presented here is illustrative and based on published results for a potent dimeric inhibitor of the YEATS4 YEATS domain.[2]
Table 1: Thermal Shift (ΔTm) of YEATS4 upon Compound Binding
This table summarizes the change in the melting temperature (Tm) of YEATS4 in the presence of an inhibitor. The Tm is the temperature at which 50% of the protein is denatured. A positive ΔTm indicates stabilization of the protein by the compound.
| Compound | Concentration (µM) | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) |
| This compound (Example) | 10 | 52.5 | 56.2 | +3.7 |
| Vehicle (DMSO) | - | 52.5 | - | - |
Table 2: Isothermal Dose-Response (ITDR) for Cellular EC50 Determination
This experiment is performed at a fixed temperature (chosen from the melt curve, where a significant difference between the vehicle and compound-treated groups is observed) with varying concentrations of the inhibitor. This allows for the determination of the cellular half-maximal effective concentration (EC50), which represents the concentration of the compound required to achieve 50% of the maximum stabilizing effect.
| Compound | Concentration (µM) | % YEATS4 Soluble (Normalized) |
| This compound (Example) | 0.01 | 5 |
| 0.1 | 25 | |
| 1 | 50 | |
| 10 | 85 | |
| 100 | 95 | |
| Cellular EC50 (µM) | ~1.0 |
Experimental Protocols
This section provides a detailed methodology for performing CETSA to determine the target engagement of a YEATS4 inhibitor.
Part 1: CETSA Melt Curve
This experiment aims to determine the melting temperature (Tm) of YEATS4 in the presence and absence of the inhibitor.
1. Cell Culture and Preparation:
- Culture a suitable human cell line (e.g., H1299 non-small cell lung cancer cells, where YEATS4 is often amplified) to 80-90% confluency.[2]
- Harvest the cells using trypsin, wash with phosphate-buffered saline (PBS), and resuspend in fresh culture medium to a final concentration of 2 x 106 cells/mL.
2. Compound Treatment:
- Prepare two aliquots of the cell suspension.
- Treat one aliquot with the YEATS4 inhibitor (e.g., 10 µM "this compound") and the other with an equivalent concentration of the vehicle (e.g., DMSO).
- Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
3. Thermal Challenge:
- Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point.
- A typical temperature gradient would range from 45°C to 65°C in 2-3°C increments.
- Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a cooling step to 4°C for 3 minutes.
4. Cell Lysis:
- Add 50 µL of ice-cold Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each tube.
- Lyse the cells by performing three freeze-thaw cycles (freezing in liquid nitrogen and thawing at room temperature).
5. Separation of Soluble and Aggregated Proteins:
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
6. Protein Quantification and Analysis:
- Carefully collect the supernatant containing the soluble protein fraction.
- Normalize the protein concentration of all samples.
- Analyze the amount of soluble YEATS4 protein using Western blotting.
- Separate proteins by SDS-PAGE.
- Transfer to a PVDF membrane.
- Probe with a primary antibody specific for YEATS4.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Quantify the band intensities using densitometry software.
7. Data Analysis:
- Plot the normalized band intensities against the corresponding temperatures to generate the melt curves for both the vehicle and compound-treated samples.
- Determine the Tm for each curve. The difference in Tm (ΔTm) indicates the extent of thermal stabilization.
Part 2: Isothermal Dose-Response (ITDR) CETSA
This experiment determines the cellular potency (EC50) of the inhibitor at a fixed temperature.
1. Determine Optimal Temperature:
- From the melt curve analysis, select a temperature that results in approximately 50-80% protein aggregation in the vehicle-treated group (e.g., 56°C).
2. Cell Preparation:
- Harvest and resuspend cells as described in Part 1.
3. Dose-Response Treatment:
- Prepare a serial dilution of the YEATS4 inhibitor (e.g., from 0.01 µM to 100 µM).
4. Compound Incubation and Thermal Challenge:
- Aliquot cells into PCR tubes and add the different concentrations of the inhibitor or vehicle.
- Incubate for 1-2 hours at 37°C.
- Heat all samples at the pre-determined optimal temperature (e.g., 56°C) for 3 minutes, followed by cooling to 4°C.
5. Lysis, Fractionation, and Analysis:
- Follow steps 4-6 from the CETSA Melt Curve protocol.
6. Data Analysis:
- Plot the normalized soluble YEATS4 levels against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the cellular EC50 value.
Mandatory Visualizations
CETSA Experimental Workflow
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
YEATS4 Signaling Pathway and Inhibition
Caption: Simplified YEATS4 signaling pathway and the mechanism of its inhibition.
References
Application Notes and Protocols for Co-immunoprecipitation Assays with Yeats4-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a critical epigenetic reader that recognizes acetylated histone tails, playing a significant role in chromatin modification and transcriptional regulation. Its involvement in key signaling pathways, including p53, Wnt/β-catenin, and NOTCH, has implicated it as a potential therapeutic target in various cancers.[1][2] Small molecule inhibitors targeting YEATS4, such as the conceptual "Yeats4-IN-1," are valuable tools for investigating its function and therapeutic potential.
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular environment.[3] When combined with inhibitor treatment, Co-IP assays can elucidate how disrupting a specific protein's function affects its interaction with binding partners. These application notes provide detailed protocols for performing Co-IP assays to investigate the effect of this compound on the interaction of YEATS4 with its known partners.
Data Presentation: Quantitative Analysis of Protein Interactions
The following table summarizes hypothetical quantitative data from a Co-immunoprecipitation experiment designed to assess the efficacy of this compound in disrupting YEATS4 protein-protein interactions. In this conceptual experiment, cells were treated with either a vehicle control (DMSO) or this compound, followed by Co-IP using a YEATS4-specific antibody. The relative amount of co-precipitated protein was quantified by densitometry from Western blots and normalized to the amount of immunoprecipitated YEATS4.
| Target Protein Interacting with YEATS4 | Treatment | Relative Binding Affinity (%) | Fold Change (this compound/Vehicle) |
| p53 | Vehicle (DMSO) | 100 | - |
| This compound (10 µM) | 45 | 0.45 | |
| β-catenin | Vehicle (DMSO) | 100 | - |
| This compound (10 µM) | 52 | 0.52 | |
| MYC | Vehicle (DMSO) | 100 | - |
| This compound (10 µM) | 38 | 0.38 | |
| MDM2 | Vehicle (DMSO) | 100 | - |
| This compound (10 µM) | 65 | 0.65 | |
| IgG Control | Vehicle (DMSO) | <5 | - |
| This compound (10 µM) | <5 | - |
Table 1: Hypothetical quantitative analysis of YEATS4 protein interactions following this compound treatment. The data illustrates a significant reduction in the binding of YEATS4 to its key interaction partners, p53, β-catenin, MYC, and MDM2, upon treatment with this compound, suggesting the inhibitor effectively disrupts these protein complexes. The IgG control shows minimal non-specific binding.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction for Co-immunoprecipitation
This protocol details the preparation of whole-cell lysates suitable for Co-IP analysis while preserving protein-protein interactions.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells to 80-90% confluency in appropriate cell culture plates.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Co-IP Lysis Buffer containing freshly added protease and phosphatase inhibitors to the plate. (e.g., 1 mL for a 10 cm plate).
-
Incubate the plate on ice for 20-30 minutes with occasional gentle rocking.
-
Using a pre-chilled cell scraper, gently scrape the cells from the plate.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the protein extract to be used for Co-IP.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). It is recommended to use at least 1 mg of total protein for each Co-IP reaction.[4]
Protocol 2: Co-immunoprecipitation of YEATS4 and Interacting Proteins
This protocol describes the immunoprecipitation of the YEATS4 protein complex from cell lysates.
Materials:
-
Cleared cell lysate (from Protocol 1)
-
Anti-YEATS4 antibody (IP-grade)
-
Normal IgG from the same species as the primary antibody (negative control)
-
Protein A/G magnetic beads or agarose slurry
-
Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
-
Elution Buffer: 1x Laemmli sample buffer or 0.1 M Glycine (pH 2.5)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a microcentrifuge tube containing 1 mg of protein lysate, add 20-30 µL of Protein A/G bead slurry.
-
Incubate on an end-over-end rotator for 1 hour at 4°C to capture non-specifically binding proteins.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-YEATS4 antibody. For the negative control, add an equivalent amount of normal IgG to a separate tube of lysate.
-
Incubate on an end-over-end rotator for 4 hours to overnight at 4°C to allow the antibody to bind to the target protein.
-
Add 30-50 µL of pre-washed Protein A/G bead slurry to each tube.
-
Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Co-IP Wash Buffer.
-
Repeat the pelleting and washing steps 3-4 more times to remove non-specific proteins.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
To elute the proteins, resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Pellet the beads by centrifugation, and the supernatant containing the immunoprecipitated proteins is ready for analysis by Western blotting.
-
Protocol 3: Western Blot Analysis of Co-immunoprecipitated Proteins
This protocol outlines the detection of co-precipitated proteins by Western blot.
Materials:
-
Eluted protein samples (from Protocol 2)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against YEATS4 and the suspected interacting proteins (e.g., p53, β-catenin, MYC, MDM2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Load the eluted protein samples onto an SDS-PAGE gel. Include a lane for the "input" (a small fraction of the initial cell lysate) to verify the presence of the proteins of interest in the starting material.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-p53, anti-β-catenin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm successful immunoprecipitation of YEATS4, the membrane can be stripped and re-probed with an anti-YEATS4 antibody.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involving YEATS4 and the general workflow for a Co-IP experiment.
Caption: YEATS4-p53 Signaling Pathway Inhibition.
Caption: YEATS4-Wnt/β-catenin Signaling Pathway Inhibition.
Caption: YEATS4-NOTCH Signaling Pathway Modulation.
Caption: Co-immunoprecipitation Experimental Workflow.
References
Troubleshooting & Optimization
Troubleshooting Yeats4-IN-1 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Yeats4-IN-1. The following information is designed to address common issues, particularly those related to the solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium). What is the recommended first step?
A1: Direct dissolution of this compound, a hydrophobic small molecule, in aqueous solutions is generally not effective. The standard and highly recommended initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. From this concentrated stock, you can then make further dilutions into your aqueous experimental medium.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to avoid significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.
Q3: After diluting my DMSO stock solution of this compound into my aqueous buffer, I observe precipitation. What is happening and how can I prevent it?
A3: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The DMSO from the stock solution becomes too diluted to keep the hydrophobic compound dissolved. To prevent this, you can:
-
Lower the final concentration: Your target concentration in the aqueous buffer may be too high.
-
Use a gentle warming method: Gently warming the solution to 37°C may aid in dissolution.
-
Incorporate a surfactant or co-solvent: Adding a small amount of a biocompatible surfactant or co-solvent to your aqueous buffer can help maintain solubility.
Q4: Can I use other organic solvents besides DMSO to prepare my stock solution?
A4: Yes, other organic solvents such as ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) can be used. The choice of solvent depends on the specific properties of this compound and the tolerance of your experimental system. It is always advisable to test the solubility in a small volume of the chosen solvent before preparing a large stock.
Troubleshooting Guide: Insolubility of this compound in Aqueous Buffers
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem 1: this compound powder does not dissolve in the organic solvent (e.g., DMSO).
| Possible Cause | Troubleshooting Steps |
| Insufficient solvent volume. | Ensure you are using the correct volume of solvent to achieve your desired stock concentration. |
| Compound has low solubility even in the organic solvent at room temperature. | 1. Vortex the solution for an extended period. 2. Gently warm the solution in a 37°C water bath for 5-10 minutes. 3. Use sonication in short bursts to aid dissolution. |
Problem 2: Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| The final concentration exceeds the aqueous solubility limit of this compound. | 1. Decrease the final working concentration of this compound in your assay. 2. Perform a serial dilution: This will help you identify the highest workable concentration before precipitation occurs. 3. Modify the dilution method: Add the aqueous buffer to the DMSO stock dropwise while vortexing to allow for gradual solvent exchange. |
| The aqueous buffer composition is unfavorable for solubility. | 1. Adjust the pH: If this compound has ionizable groups, altering the pH of the aqueous buffer may improve solubility. 2. Add a co-solvent: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) into your aqueous buffer. 3. Use a surfactant: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween® 20 or Triton™ X-100 to your aqueous buffer. |
Problem 3: The solution appears clear initially but becomes cloudy or shows precipitation over time during the experiment.
| Possible Cause | Troubleshooting Steps |
| The compound is not stable in the aqueous solution at the experimental temperature and duration. | 1. Prepare fresh dilutions immediately before each experiment. 2. Minimize the time the compound spends in the aqueous buffer before being added to the assay. 3. If the experiment is lengthy, consider the stability of the compound in your specific assay conditions. |
| Temperature fluctuations during the experiment. | Maintain a constant and controlled temperature throughout your experiment. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (412.57 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.126 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, you can use a water bath sonicator for short bursts or gently warm the tube at 37°C for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for a Cell-Based Proliferation Assay (e.g., MTT Assay)
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the 10 mM this compound DMSO stock in complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.5%).
-
To minimize precipitation, you can first dilute the DMSO stock into a small volume of medium and then add this to the final volume.
-
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final DMSO concentration but no inhibitor) and a "no treatment" control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Experimental Workflows
YEATS4 Signaling Pathways
YEATS4 is a reader of histone acetylation and is involved in several key signaling pathways that regulate cell proliferation, apoptosis, and gene transcription.[1][2] These include the p53, Wnt/β-catenin, and NOTCH signaling pathways.[2][3]
References
Optimizing Yeats4-IN-1 treatment time for maximal effect
Welcome to the technical support center for Yeats4-IN-1, a potent and selective inhibitor of the YEATS4 protein. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal therapeutic effect in preclinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the YEATS domain of the YEATS4 protein. The YEATS domain of YEATS4 specifically recognizes and binds to acetylated lysine residues on histone tails, particularly H3K14ac and H3K27ac. By occupying this binding pocket, this compound prevents YEATS4 from engaging with chromatin, thereby inhibiting its function as a transcriptional co-activator for various oncogenes.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: Inhibition of YEATS4 with this compound is expected to induce a range of cellular effects depending on the cancer cell type and its genetic background. Since YEATS4 is involved in promoting cell proliferation and survival, treatment with this compound may lead to:
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Cell Cycle Arrest: Knockdown of YEATS4 has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[3]
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Induction of Apoptosis: Inhibition of YEATS4 can lead to an increase in programmed cell death.[3]
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Senescence: In some contexts, YEATS4 knockdown has been observed to induce cellular senescence.
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Downregulation of Oncogenic Signaling Pathways: YEATS4 is known to be involved in the p53, Wnt/β-catenin, and NOTCH signaling pathways. Inhibition of YEATS4 may therefore lead to the suppression of these pathways.
Q3: How do I determine the optimal treatment time for my experiments?
A3: The optimal treatment time for this compound will vary depending on the cell line, the concentration of the inhibitor, and the specific endpoint being measured. A time-course experiment is recommended to determine the ideal duration for observing the desired effect. We suggest starting with a broad range of time points (e.g., 6, 12, 24, 48, and 72 hours) and then narrowing down the optimal window based on the results.
Q4: What is the recommended concentration range for this compound?
A4: The effective concentration of this compound is cell-line dependent. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. We recommend starting with a concentration range of 1 nM to 10 µM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable effect on cell viability. | 1. Sub-optimal concentration of this compound.2. Insufficient treatment time.3. Cell line is resistant to YEATS4 inhibition.4. Inactive compound. | 1. Perform a dose-response experiment to determine the IC50.2. Conduct a time-course experiment to identify the optimal treatment duration.3. Verify YEATS4 expression in your cell line via Western blot or qPCR. High expression may correlate with sensitivity.4. Check the expiration date and storage conditions of the compound. |
| High variability between replicates. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Pipetting errors. | 1. Ensure a single-cell suspension and uniform seeding.2. Mix thoroughly after adding this compound to the media before dispensing to wells.3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected increase in cell proliferation at low concentrations. | Hormesis effect. | This is a known phenomenon with some inhibitors. Focus on the concentration range that shows a dose-dependent inhibitory effect. |
| Difficulty in detecting downstream pathway modulation. | 1. Time point of analysis is not optimal.2. Antibody for Western blot is not specific or sensitive.3. Insufficient protein loading. | 1. Perform a time-course experiment and analyze protein expression at multiple time points.2. Validate your antibody using positive and negative controls.3. Perform a protein quantification assay and ensure equal loading. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Non-Small Cell Lung Cancer (NSCLC) Cell Line (A549) after 72 hours of treatment.
| This compound Concentration (µM) | Percent Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.01 | 98.2 | 5.1 |
| 0.1 | 85.7 | 3.9 |
| 0.5 | 52.1 | 4.2 |
| 1 | 25.3 | 3.1 |
| 5 | 8.9 | 2.5 |
| 10 | 5.2 | 1.8 |
Table 2: Hypothetical Time-Course Data for Apoptosis Induction by 1 µM this compound in A549 Cells.
| Treatment Time (hours) | Percent Apoptotic Cells (%) | Standard Deviation |
| 0 (Vehicle) | 2.1 | 0.5 |
| 6 | 3.5 | 0.8 |
| 12 | 8.9 | 1.2 |
| 24 | 15.4 | 2.1 |
| 48 | 28.7 | 3.5 |
| 72 | 45.2 | 4.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
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Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis of Downstream Targets
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Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal time.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against target proteins (e.g., p21, β-catenin, cleaved PARP) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified signaling pathway of YEATS4 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment time.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
- 3. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Yeats4-IN-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Yeats4-IN-1. The focus is on identifying and mitigating potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 4d, is a potent and selective small molecule binder of the YEATS4 (YEATS domain containing 4) protein.[1][2] Its primary mechanism of action is to bind to the lysine acetylation recognition site within the YEATS domain of YEATS4, thereby inhibiting its function as an epigenetic "reader."[1][3] YEATS4 is involved in chromatin remodeling and transcriptional regulation, and its dysregulation has been implicated in various cancers.[4]
Q2: this compound is described as "selective." Does it have any off-target effects?
While this compound was developed to be selective for YEATS4 over other YEATS domain family members (YEATS1, YEATS2, and YEATS3), like most small molecule inhibitors, it has the potential to interact with other proteins, especially at high concentrations. These unintended interactions are known as off-target effects and can lead to misleading experimental results or cellular toxicity. It is crucial for researchers to empirically determine or rule out significant off-target effects within their specific experimental system.
Q3: I am observing a phenotype (e.g., cytotoxicity, altered gene expression) that doesn't align with the known function of YEATS4. Could this be an off-target effect?
It is possible. If the observed phenotype occurs at concentrations significantly higher than the Ki for YEATS4 (Ki = 33 nM), or if it cannot be rescued by modulating YEATS4 expression, an off-target effect should be suspected. We recommend a systematic approach to investigate this possibility, as outlined in the troubleshooting guide below.
Q4: What are some common methods to identify potential off-targets of this compound?
Several methods can be employed to identify off-target interactions:
-
Proteomic Approaches: Techniques like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify proteins that are thermally stabilized by this compound binding across the entire proteome.
-
Kinase Profiling: Since many small molecule inhibitors can interact with the ATP-binding site of kinases, performing a broad kinase panel screen (kinome scan) is a common strategy to identify off-target kinase interactions.
-
Affinity Chromatography: Immobilizing this compound on a resin and using it to pull down interacting proteins from cell lysates can identify potential binding partners.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and its similarity to ligands of known proteins.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting unexpected experimental outcomes that may be due to off-target effects of this compound.
Issue: Unexpected Cellular Phenotype or Toxicity
You are observing a cellular response at high concentrations of this compound that is not consistent with the known biological roles of YEATS4.
Step 1: Confirm On-Target Engagement
First, confirm that this compound is engaging with its intended target, YEATS4, in your cellular system at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells. A shift in the melting temperature (Tm) of YEATS4 in the presence of this compound confirms target engagement.
-
Procedure: A detailed protocol for a Western Blot-based CETSA is provided in the "Experimental Protocols" section.
-
Expected Outcome: You should observe a dose-dependent increase in the thermal stability of YEATS4. If you observe the phenotype at concentrations where there is no or minimal target engagement, it is highly likely to be an off-target effect.
Caption: Troubleshooting workflow for unexpected phenotypes.
Step 2: Investigate Potential Off-Targets
If the phenotype is likely due to an off-target effect, the next step is to identify the unintended interacting protein(s).
-
Recommendation 1: Kinome Profiling: Given the prevalence of kinase off-targets for small molecules, a broad in vitro kinase screen is a valuable first step.
-
Procedure: Submit this compound (typically at 1 µM and 10 µM) to a commercial service for screening against a panel of several hundred kinases. A protocol outline is provided below.
-
Data Presentation: The results are usually presented as percent inhibition of each kinase at the tested concentrations. Significant hits should be followed up with dose-response curves to determine IC50 values.
-
-
Recommendation 2: Proteome-Wide CETSA (CETSA-MS): For an unbiased, global view of potential off-targets in a cellular context.
-
Procedure: This advanced technique involves treating cells with this compound, heating, separating soluble and aggregated proteins, and analyzing the soluble fraction by quantitative mass spectrometry. Proteins that show a thermal shift are potential interactors. A conceptual workflow is diagrammed below.
-
Caption: Conceptual workflow for CETSA-MS analysis.
Quantitative Data Summary
As specific off-target data for this compound is not publicly available, the following table represents a hypothetical outcome from a kinome screen to illustrate how such data would be presented. This is for demonstrative purposes only.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Follow-up IC50 (nM) | Notes |
| YEATS4 (Target) | - | - | Ki = 33 nM | On-Target |
| Kinase A | 8% | 15% | > 10,000 | Not significant |
| Kinase B | 65% | 92% | 850 | Potential off-target |
| Kinase C | 12% | 28% | > 10,000 | Not significant |
| Kinase D | 5% | 9% | > 10,000 | Not significant |
| YSK4 (MAP3K19) | 45% | 78% | 3,500 | Weak off-target, identified for a similar compound |
This table is a hypothetical representation and does not reflect actual experimental data for this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the confirmation of this compound engagement with endogenous YEATS4 in intact cells.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound (and vehicle control, e.g., DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Thermocycler or heating blocks
-
Microcentrifuge
-
Apparatus for SDS-PAGE and Western blotting
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Primary antibody against YEATS4
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
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Treat cells with the desired concentrations of this compound or vehicle control for 1 hour at 37°C.
-
-
Heating Step:
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Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments). Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an anti-YEATS4 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for YEATS4 at each temperature.
-
Plot the relative amount of soluble YEATS4 as a function of temperature for both vehicle- and drug-treated samples to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates thermal stabilization.
-
Protocol 2: Kinome Profiling (Outsourced)
This protocol outlines the typical steps for submitting a compound for a commercial kinase screening service.
Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the compound is of high purity (>95%).
-
Provide the exact molecular weight and chemical structure.
-
-
Service Provider Selection:
-
Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Reaction Biology, Promega).
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Select the desired panel size (e.g., ~50 to >400 kinases).
-
-
Submission:
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Ship the compound to the provider according to their instructions.
-
Specify the concentrations for the primary screen (typically a single high concentration, e.g., 10 µM, or two concentrations, e.g., 1 µM and 10 µM).
-
-
Data Analysis:
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The CRO will perform the assays (typically radiometric or fluorescence-based) and provide a report detailing the percent inhibition for each kinase.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
For significant hits, request follow-up IC50 determination to confirm the off-target interaction and determine its potency.
-
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
Technical Support Center: Mitigating Yeats4-IN-1 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Yeats4-IN-1 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the potential causes?
A1: Cytotoxicity induced by this compound in primary cells can stem from two primary sources:
-
On-target effects: Yeats4 is a "reader" protein that recognizes histone acetylation and is involved in crucial cellular processes like transcriptional regulation and DNA repair.[1][2] Inhibition of Yeats4, an oncogene, is intended to induce apoptosis and reduce proliferation in cancer cells.[3][4] However, these fundamental roles may also be essential for the survival and proliferation of healthy primary cells. Therefore, the observed cytotoxicity might be a direct consequence of inhibiting Yeats4's essential functions.
-
Off-target effects: The compound may be interacting with other cellular targets besides Yeats4, leading to unintended toxic effects. All small molecule inhibitors have the potential for off-target activities, which can vary depending on the cell type and experimental conditions.
Q2: How can we determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A2: Differentiating between on-target and off-target effects is a critical step in troubleshooting. Here are a few strategies:
-
Structure-Activity Relationship (SAR) Analysis: If available, test structural analogs of this compound that are known to be inactive against Yeats4. If these inactive analogs do not cause cytotoxicity, it suggests the observed effect is likely on-target.
-
Target Engagement Assays: Confirm that this compound is engaging with and inhibiting Yeats4 at the concentrations that are causing cytotoxicity.
-
Rescue Experiments: If possible, overexpressing a modified form of Yeats4 that is resistant to this compound inhibition could rescue the cells from cytotoxicity, providing strong evidence for an on-target effect.
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Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown of Yeats4. Similar phenotypes would suggest an on-target effect.
Q3: What are the first steps we should take to troubleshoot this compound cytotoxicity?
A3: Begin by optimizing your experimental parameters. This involves performing a careful dose-response and time-course analysis to find a therapeutic window where the desired inhibitory effect is achieved with minimal cytotoxicity.[5] Additionally, ensure that the solvent (e.g., DMSO) concentration is at a non-toxic level (typically ≤ 0.1%).
Troubleshooting Guide
This guide provides a systematic approach to mitigate the cytotoxic effects of this compound in your primary cell experiments.
Step 1: Optimization of Experimental Parameters
The first line of defense against compound-induced cytotoxicity is to refine the experimental conditions.
-
Dose-Response Analysis: It is crucial to determine the precise concentration at which this compound exhibits its desired activity and the concentration at which it becomes toxic to the cells.
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations to determine the IC50 (inhibitory concentration) for your desired biological effect and the CC50 (cytotoxic concentration). This will help identify a potential therapeutic window.
-
-
Time-Course Analysis: The duration of exposure to this compound can significantly impact cell viability.
-
Recommendation: Conduct a time-course experiment to identify the minimum exposure time required to achieve the desired biological outcome. Shorter incubation times may reduce cumulative toxicity.
-
Step 2: Modification of Cell Culture Conditions
Primary cells are often more sensitive to their environment than immortalized cell lines. Adjusting culture conditions can enhance their resilience.
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Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration and, consequently, their toxicity.
-
Recommendation: Experiment with varying serum concentrations in your culture medium (e.g., 5%, 10%, 20%). Be aware that altering serum levels can also affect cell proliferation rates.
-
-
Cell Density: The density at which cells are plated can influence their susceptibility to cytotoxic agents.
-
Recommendation: Test different seeding densities. Higher densities may sometimes offer a protective effect due to increased cell-cell contact and conditioning of the medium.
-
Step 3: Use of Cytoprotective Agents
If optimizing experimental and culture conditions is insufficient, consider the co-application of agents that protect cells from damage.
-
Antioxidants: Drug-induced cytotoxicity can be mediated by the generation of reactive oxygen species (ROS). Antioxidants can mitigate this oxidative stress.
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Recommendation: Co-treat your primary cells with this compound and an antioxidant such as N-acetylcysteine (NAC) or Vitamin E. It is essential to include an antioxidant-only control to ensure it does not interfere with your experimental endpoint.
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Experimental Protocols
Protocol 1: Dose-Response Analysis using MTT Assay
This protocol determines the concentration range of this compound that is cytotoxic to your primary cells.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Plate reader
Procedure:
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Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
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Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.
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Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.
Protocol 2: Evaluating the Effect of Antioxidants
This protocol assesses whether an antioxidant can mitigate this compound-induced cytotoxicity.
Materials:
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Same as Protocol 1
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Antioxidant stock solution (e.g., N-acetylcysteine in sterile water)
Procedure:
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Cell Seeding: Seed cells as described in Protocol 1.
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Treatment Groups: Prepare the following treatment groups in complete culture medium:
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Vehicle control
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This compound at a cytotoxic concentration (e.g., CC50 or higher)
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Antioxidant at a non-toxic, effective concentration
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This compound + Antioxidant
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Treatment and Incubation: Treat the cells and incubate for the desired duration.
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MTT Assay: Perform the MTT assay as described in Protocol 1.
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Data Analysis: Compare the cell viability between the "this compound" and "this compound + Antioxidant" groups. A significant increase in viability in the co-treated group suggests that oxidative stress contributes to the cytotoxicity.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 0.5 | 85 ± 6.1 |
| 1 | 60 ± 7.3 |
| 5 | 25 ± 4.5 |
| 10 | 10 ± 3.1 |
Table 2: Example Data for Antioxidant Co-treatment
| Treatment Group | % Cell Viability (Mean ± SD) |
| Vehicle | 100 ± 6.0 |
| This compound (5 µM) | 28 ± 5.1 |
| N-acetylcysteine (1 mM) | 99 ± 5.5 |
| This compound (5 µM) + NAC (1 mM) | 55 ± 6.7 |
Visualizations
References
- 1. YEATS Protein Potential Therapeutic Target for Cancer | MD Anderson Cancer Center [mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of YEATS4 inhibits colorectal cancer cell proliferation and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Interpreting unexpected results from Yeats4-IN-1 experiments
Welcome to the technical support center for Yeats4-IN-1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results from your experiments.
Frequently Asked Questions (FAQs)
Cell-Based Assays
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Biochemical & Biophysical Assays
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Q1: Why am I not observing the expected decrease in cell proliferation after this compound treatment?
A1: Several factors could contribute to a lack of antiproliferative effects after treating your cancer cell line with this compound. YEATS4 is known to be involved in the progression of various cancers, and its knockdown has been shown to suppress tumor cell features.[1][2] However, the specific molecular mechanisms can differ between tumor cell types.[1]
Troubleshooting Guide: Unexpected Cell Viability Results
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | The oncogenic dependency on YEATS4 can be cell-line specific. Confirm from literature if your cell line is known to have amplified or overexpressed YEATS4.[2] |
| Inhibitor Concentration and Incubation Time | The IC50 of this compound can vary between cell lines. Perform a dose-response experiment with a broader range of concentrations and multiple time points (e.g., 24, 48, 72 hours). |
| Inhibitor Stability | Ensure the inhibitor is properly stored and that the stock solution is fresh. Consider potential degradation in your cell culture media over longer incubation times. |
| Off-Target Effects | The inhibitor may have off-target effects that counteract its intended antiproliferative activity in your specific cell model.[3] |
| Compensatory Signaling Pathways | Cells may activate compensatory signaling pathways to overcome the inhibition of YEATS4. |
Hypothetical Cell Viability Data (72h Treatment)
| Cell Line | Expected IC50 (µM) | Observed IC50 (µM) | Notes |
| H1993 (NSCLC) | 5 | > 50 | Known YEATS4 amplification. |
| RKO (CRC) | 10 | > 50 | Known to have high YEATS4 levels. |
| MCF-7 (Breast) | 2 | 3 | Expected result. |
Logical Troubleshooting Flow for Cell Viability Assays
Q2: Why are the levels of a known downstream target of YEATS4 not decreasing after treatment?
A2: If you are not observing the expected decrease in a downstream target of YEATS4 (e.g., ZEB1 in breast cancer) via Western Blot or In-Cell Western (ICW) after this compound treatment, it could be due to issues with the experimental setup or complex biological regulation.
Troubleshooting Guide: Unexpected Western Blot / ICW Results
| Potential Cause | Troubleshooting Steps |
| Insufficient Treatment Duration | The turnover rate of the target protein may be slow. A longer treatment duration might be necessary to observe a decrease in its levels. |
| Protein Degradation | The target protein may be degrading during sample preparation. Always use fresh samples and add protease inhibitors to your lysis buffer. |
| Antibody Specificity | The primary antibody may not be specific for the target protein, leading to the detection of non-specific bands. Validate your antibody using positive and negative controls. |
| In-Cell Western (ICW) Issues | For ICW assays, inadequate fixation and permeabilization can lead to poor antibody penetration and inconsistent staining. |
| Transcriptional vs. Post-Transcriptional Regulation | This compound may inhibit the transcriptional regulation function of YEATS4, but the target protein's stability might be regulated by other post-transcriptional mechanisms. |
Hypothetical ZEB1 Protein Levels after this compound Treatment
| Treatment Duration | This compound (10 µM) ZEB1 Level (Normalized Intensity) | Vehicle Control ZEB1 Level (Normalized Intensity) |
| 12h | 0.95 | 1.0 |
| 24h | 0.80 | 1.0 |
| 48h | 0.55 | 1.0 |
| 72h | 0.40 | 1.0 |
Experimental Workflow for In-Cell Western (ICW)
Q3: Why did my Co-Immunoprecipitation (Co-IP) experiment fail to show a disruption of the YEATS4-protein interaction?
A3: Co-IP experiments can be challenging, and a failure to observe the expected disruption of a protein-protein interaction with this compound can stem from several sources, ranging from the lysis conditions to the antibodies used.
Troubleshooting Guide: Co-IP Experiments
| Potential Cause | Troubleshooting Steps |
| Lysis Buffer Composition | Harsh detergents in the lysis buffer can disrupt the protein-protein interaction you are trying to study. Start with a gentle lysis buffer containing non-ionic detergents. |
| Insufficient Inhibitor Concentration | The concentration of this compound in the lysate may not be sufficient to disrupt the interaction. Try pre-incubating the cells with the inhibitor before lysis. |
| Antibody Issues | The antibody used for immunoprecipitation might recognize an epitope that is masked when the inhibitor is bound to YEATS4. Consider using a polyclonal antibody for the pull-down to capture a wider range of epitopes. |
| Lack of Proper Controls | It is crucial to include positive and negative controls to validate the Co-IP results. An isotype control antibody and a beads-only control can help identify non-specific binding. |
| Protein Complex Stability | The interaction between YEATS4 and its binding partner might be very strong or transient, making it difficult to observe disruption. Optimize washing steps to reduce non-specific binding without disrupting the specific interaction. |
YEATS4 Signaling Pathway Involvement
Q4: What does a negative or minimal thermal shift in my Thermal Shift Assay (TSA) indicate?
A4: A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), measures changes in a protein's thermal denaturation temperature upon ligand binding. While a positive shift in the melting temperature (Tm) indicates stabilization and is a hallmark of ligand binding, a negative or minimal shift can be more complex to interpret.
Troubleshooting Guide: Interpreting TSA Data
| Observation | Potential Interpretation & Next Steps |
| Negative ΔTm | A decrease in Tm suggests that the ligand binds to the unfolded state of the protein, leading to destabilization. While less common, this can still indicate a binding event. It is important to validate this interaction with an orthogonal method. |
| No/Minimal ΔTm | This could mean that the inhibitor does not bind to the protein under the assay conditions, or that the binding event does not significantly alter the protein's thermal stability. |
| Poor Sigmoidal Curve | If the unfolding curve is not a clear sigmoid, it could indicate protein aggregation or precipitation. Try optimizing the protein concentration or buffer conditions. |
| High Background Fluorescence | This might be due to the inhibitor itself being fluorescent or interacting with the dye. Run a control with the inhibitor and dye in the absence of the protein. |
Hypothetical Thermal Shift Assay Data
| Compound | Protein Concentration (µM) | Ligand Concentration (µM) | Tm (°C) | ΔTm (°C) |
| DMSO (Control) | 10 | - | 45.2 | - |
| This compound | 10 | 50 | 49.7 | +4.5 |
| Compound X | 10 | 50 | 44.8 | -0.4 |
| Compound Y | 10 | 50 | 45.3 | +0.1 |
TSA Data Interpretation Flowchart
Experimental Protocols
In-Cell Western (ICW) Protocol
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Cell Seeding: Seed 1.5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
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Fixation and Permeabilization:
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Aspirate media and wash with 1X PBS.
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Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
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Wash wells 3 times with 1X PBS containing 0.1% Triton X-100.
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Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
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-
Blocking: Block with a suitable blocking buffer for 1.5 hours at room temperature.
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Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash wells 4 times with PBS-T (0.1% Tween 20). Incubate with an appropriate fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
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Data Acquisition: Wash wells 4 times with PBS-T. Scan the plate using an infrared imager or other fluorescence plate reader.
Co-Immunoprecipitation (Co-IP) Protocol
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Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
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Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail. Keep on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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-
Pre-clearing (Optional): Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.
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Immunoprecipitation:
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Transfer the pre-cleared lysate to a new tube.
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Add the primary antibody and incubate for 4 hours to overnight at 4°C with gentle rotation.
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Add protein A/G beads and incubate for another 1-2 hours at 4°C.
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-
Washing:
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Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads 3-5 times with ice-cold lysis buffer.
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-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli buffer and boiling for 5-10 minutes.
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Analysis: Analyze the eluted proteins by Western Blotting.
Thermal Shift Assay (TSA) Protocol
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Reaction Mixture Preparation: In a 96-well PCR plate, prepare a reaction mixture containing the purified YEATS4 protein (final concentration 2-5 µM), SYPRO Orange dye (final concentration 5x), and the appropriate buffer.
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Compound Addition: Add this compound or DMSO control to the respective wells.
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Thermal Denaturation: Place the sealed plate in a real-time PCR instrument.
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Data Collection: Program the instrument to gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each temperature increment.
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Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve, which can be determined from the peak of the first derivative plot.
References
Technical Support Center: Overcoming Resistance to Yeats4-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Yeats4 inhibitor, Yeats4-IN-1, in cancer cell lines.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound (also known as compound 4d) is a potent and selective small molecule inhibitor of the YEATS domain-containing protein 4 (Yeats4).[1] It binds to the acetyl-lysine (KAc) recognition site of the YEATS domain with a high affinity (Ki = 33 nM), thereby disrupting the interaction of Yeats4 with acetylated histones. This interference with a key epigenetic reader protein can modulate gene expression and inhibit cancer cell proliferation. |
| What are the known signaling pathways regulated by Yeats4? | Yeats4 is involved in several critical signaling pathways that promote cancer development and progression. These include the p53 pathway, the Wnt/β-catenin pathway, and the Notch signaling pathway.[2][3] By inhibiting Yeats4, this compound can potentially impact these pathways to exert its anti-cancer effects. |
| What are the potential general mechanisms of resistance to epigenetic inhibitors like this compound? | While specific mechanisms for this compound are still under investigation, general mechanisms of resistance to epigenetic inhibitors include: 1) mutations in the drug target (Yeats4) that prevent inhibitor binding, 2) upregulation of alternative or compensatory signaling pathways, 3) increased drug efflux through the expression of transporters like MDR1, and 4) epigenetic alterations that bypass the effect of the inhibitor. |
| Are there any known combination therapies to overcome potential resistance to Yeats4 inhibitors? | Although specific combination therapies with this compound have not been extensively documented, a common strategy to overcome resistance to targeted therapies is to use a combination of drugs that target parallel or downstream pathways. For example, combining a Yeats4 inhibitor with an inhibitor of a compensatory survival pathway that becomes activated in resistant cells could be a viable strategy.[4] |
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound.
Problem 1: Decreased Sensitivity or Acquired Resistance to this compound
Symptom: Cancer cell lines initially sensitive to this compound show a reduced response or no longer respond to the inhibitor, as evidenced by an increase in the IC50 value in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Upregulation of Compensatory Signaling Pathways | Resistant cells may have activated alternative survival pathways to bypass the effects of Yeats4 inhibition. For example, increased activity of the PI3K/Akt or MAPK pathways could promote cell survival. |
| Troubleshooting Steps: 1. Pathway Analysis: Perform Western blot analysis to probe for the activation status (e.g., phosphorylation) of key proteins in known survival pathways (e.g., p-Akt, p-ERK).2. Combination Therapy: Based on the pathway analysis, consider co-treating the resistant cells with this compound and an inhibitor of the identified compensatory pathway. | |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. |
| Troubleshooting Steps: 1. Expression Analysis: Use qRT-PCR or Western blot to check for the expression levels of common drug resistance transporters (e.g., ABCB1/MDR1, ABCG2).2. Co-treatment with Efflux Pump Inhibitors: Test the effect of co-administering this compound with known efflux pump inhibitors (e.g., verapamil, tariquidar) to see if sensitivity is restored. | |
| Alterations in the Target Protein (Yeats4) | Mutations in the YEATS4 gene could alter the inhibitor's binding site, reducing its affinity. Alternatively, increased expression of Yeats4 could require higher concentrations of the inhibitor to achieve the same effect. |
| Troubleshooting Steps: 1. Sequencing: Sequence the YEATS4 gene in resistant cells to identify potential mutations in the YEATS domain.2. Expression Analysis: Compare the protein levels of Yeats4 in sensitive and resistant cells using Western blotting. |
Problem 2: Inconsistent or Non-reproducible Results in Cell-Based Assays
Symptom: High variability in cell viability or apoptosis assay results between experiments.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Cell Line Instability | Cancer cell lines can be genetically unstable and may change their characteristics over time with continuous passaging. |
| Troubleshooting Steps: 1. Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling.2. Low Passage Number: Use cells from early passages for experiments to ensure consistency. | |
| Inhibitor Instability | This compound, like many small molecules, may be sensitive to storage conditions and handling. |
| Troubleshooting Steps: 1. Proper Storage: Store the inhibitor according to the manufacturer's instructions, protected from light and moisture.2. Fresh Working Solutions: Prepare fresh working solutions of the inhibitor for each experiment from a stock solution. | |
| Assay Conditions | Variations in cell seeding density, incubation times, or reagent concentrations can lead to inconsistent results. |
| Troubleshooting Steps: 1. Standardized Protocols: Adhere strictly to a standardized protocol for all experiments.2. Controls: Include appropriate positive and negative controls in every assay. |
Experimental Protocols
Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO (for stock solution)
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96-well plates
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Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
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Determine the initial IC50:
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Plate cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.
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Perform a cell viability assay to determine the initial IC50 value of the parental cell line.
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Initial Treatment:
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Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
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Monitor the cells daily. Initially, a significant number of cells will die.
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When the surviving cells reach 70-80% confluency, subculture them and maintain the same concentration of the inhibitor.
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Dose Escalation:
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Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
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Repeat the process of monitoring, subculturing, and dose escalation. This process can take several months.
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Characterization of Resistant Cells:
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After establishing a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50 value and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
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Cryopreserve the resistant cell line at different stages of resistance development.
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Cell Viability Assay (MTT Assay)
Materials:
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Parental and this compound resistant cells
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96-well plates
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This compound
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MTT solution (5 mg/mL in PBS)
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DMSO
Procedure:
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Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
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Treat the cells with a serial dilution of this compound for 72 hours.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis
Materials:
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Cell lysates from sensitive and resistant cells
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies (e.g., anti-Yeats4, anti-p-Akt, anti-p-ERK, anti-MDR1, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Lyse the cells and determine the protein concentration.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Materials:
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Cell lysates
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Anti-Yeats4 antibody or control IgG
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Protein A/G magnetic beads
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Wash buffers
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Elution buffer
Procedure:
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Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-Yeats4 antibody or control IgG overnight at 4°C.
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Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
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Wash the beads several times with wash buffer to remove non-specific binding.
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Elute the protein complexes from the beads using elution buffer.
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Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Yeats4 signaling and the point of intervention for this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. invivochem.com [invivochem.com]
- 2. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
- 3. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Technical Support Center: Determining IC50 Values for Yeats4-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cell viability assays to determine the half-maximal inhibitory concentration (IC50) of Yeats4-IN-1, a YEATS4 protein inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind determining the IC50 value of this compound?
The IC50 value represents the concentration of this compound required to inhibit 50% of a specific biological activity, in this case, cell viability. To determine this, cancer cells are treated with a range of this compound concentrations. After an incubation period, a cell viability assay is performed to measure the proportion of viable cells relative to an untreated control. The resulting data is used to generate a dose-response curve, from which the IC50 value is calculated.[1][2][3]
Q2: Which cell viability assays are recommended for determining the IC50 of this compound?
Commonly used and reliable assays include colorimetric assays like the MTT and MTS assays, and luminescent assays such as the CellTiter-Glo® assay.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of these dissolved crystals, measured by absorbance, is directly proportional to the number of viable cells.[1]
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CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. This method is generally considered to be more sensitive than colorimetric assays.
Q3: How should I prepare my this compound compound for the assay?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Subsequently, create a series of serial dilutions from this stock solution in your cell culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
Q4: How do I select the appropriate concentration range for this compound?
For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to capture the full dose-response curve (e.g., from 0.01 µM to 100 µM). Based on the initial results, a narrower, more focused range can be used in subsequent experiments to precisely determine the IC50 value.
Q5: What is the significance of the YEATS4 protein in cancer?
YEATS domain-containing protein 4 (YEATS4) is considered a novel oncogene that is amplified and overexpressed in several cancers, including non-small cell lung cancer, pancreatic cancer, and gastric cancer. It plays a role in chromatin modification, transcriptional regulation, and the regulation of key signaling pathways such as p53, Wnt/β-catenin, and NOTCH. Overexpression of YEATS4 can promote cancer cell proliferation, migration, and resistance to therapy. Therefore, inhibiting YEATS4 with small molecules like this compound is a promising therapeutic strategy.
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO
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96-well plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells, ensuring viability is >90%.
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Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of this compound in culture medium.
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Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
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Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell control" (medium only, for background absorbance).
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Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
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MTT Addition and Incubation:
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After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.
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Formazan Solubilization:
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Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
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Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
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Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
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Data Acquisition:
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Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
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Protocol 2: IC50 Determination using CellTiter-Glo® Assay
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO
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Opaque-walled 96-well plates (to prevent signal cross-talk)
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CellTiter-Glo® Luminescent Cell Viability Assay Kit
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Luminometer
Procedure:
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Cell Seeding:
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Follow the same cell seeding procedure as described for the MTT assay, but use opaque-walled plates.
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Compound Treatment:
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Follow the same compound treatment procedure as described for the MTT assay.
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Luminescent Signal Generation:
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After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
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Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
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-
Data Acquisition:
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence of each well using a luminometer.
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Data Presentation
IC50 Value Calculation:
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Correct for Background: Subtract the average absorbance/luminescence of the "no-cell control" wells from all other readings.
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Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
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Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
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Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | MTT | 72 | [Insert experimental value] |
| HCT116 | Colon Cancer | CellTiter-Glo® | 72 | [Insert experimental value] |
| MDA-MB-231 | Breast Cancer | MTT | 72 | [Insert experimental value] |
| PANC-1 | Pancreatic Cancer | CellTiter-Glo® | 72 | [Insert experimental value] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance/Luminescence | - Contaminated culture medium or reagents.- Test compound interference (colored or auto-fluorescent).- Light exposure of MTT reagent.- High pH of culture medium. | - Use fresh, sterile reagents.- Run a control with the test compound in cell-free media to check for interference. If it interferes, consider a different viability assay.- Perform steps with the MTT reagent in the dark.- Ensure the medium is properly buffered to the correct physiological pH. |
| Low Signal or Poor Sensitivity | - Insufficient cell number.- Low metabolic activity of the cell line.- Suboptimal incubation time with the assay reagent.- Cell loss during washing steps. | - Increase the cell seeding density.- Increase the incubation time with the assay reagent, ensuring it is within the linear range.- Optimize incubation times for your specific cell line as different cells have varying metabolic rates.- Be gentle during aspiration steps to avoid detaching adherent cells. |
| High Variability Between Replicate Wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.- Use a multichannel pipette for consistency and ensure proper mixing. |
| IC50 Value Seems Inaccurate or Not Reproducible | - Inappropriate concentration range of the inhibitor.- Cell passage number and health.- Incorrect data analysis. | - Perform a preliminary experiment with a wider range of concentrations to identify the dynamic range.- Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination.- Ensure you are using a non-linear regression model appropriate for a sigmoidal dose-response curve. |
Visualizations
Signaling Pathways Involving YEATS4
Caption: Key signaling pathways regulated by YEATS4 in cancer cells.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound.
References
Technical Support Center: Control Experiments for Studying Yeats4-IN-1 Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for studying the effects of Yeats4-IN-1, a potent and selective inhibitor of the YEATS4 protein.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a cell-based assay with this compound?
A1: Proper controls are critical for interpreting your results accurately.
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Positive Controls:
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Cells with high Yeats4 expression: Use a cell line known to have high endogenous expression of Yeats4. This will help confirm that the inhibitor is capable of eliciting a response in a relevant context.
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A known downstream effect: If you are measuring a specific downstream event (e.g., apoptosis), include a positive control compound known to induce this effect through a well-characterized mechanism (e.g., staurosporine for apoptosis). This ensures the assay itself is working correctly.
-
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most crucial control. Cells are treated with the same concentration of the vehicle used to dissolve this compound. This accounts for any effects of the solvent on the cells.
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Structurally Unrelated Inhibitor: Use an inhibitor that targets a different protein in a distinct pathway. This helps to ensure that the observed phenotype is specific to the inhibition of Yeats4 and not due to general cellular stress.
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Inactive Analog of this compound (if available): An ideal negative control is a molecule structurally similar to this compound that does not bind to or inhibit Yeats4. This helps to rule out off-target effects caused by the chemical scaffold of the inhibitor.
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Untreated Cells: This baseline control shows the normal state of the cells under your experimental conditions.
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Q2: How can I confirm that the effects I'm seeing are due to the inhibition of Yeats4 and not off-target effects?
A2: This is a critical aspect of studying any small molecule inhibitor. A multi-pronged approach is recommended:
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Genetic Validation: Compare the phenotype observed with this compound treatment to the phenotype of cells where Yeats4 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). A similar phenotype provides strong evidence for on-target activity.
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Use of a Structurally Different Yeats4 Inhibitor: If available, treat cells with another Yeats4 inhibitor that has a different chemical structure. If both inhibitors produce the same biological effect, it is more likely that the effect is on-target.
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Direct Target Engagement Assays: Use a method like the Cellular Thermal Shift Assay (CETSA) to directly confirm that this compound is binding to Yeats4 inside the cells.
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Dose-Response Correlation: The concentration of this compound required to see a cellular effect should correlate with its biochemical potency for inhibiting Yeats4.
Q3: My results with this compound are variable between experiments. What are the common causes and solutions?
A3: Variability in cell-based assays is a common issue. Here are some factors to consider:
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Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
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Cell Seeding Density: Ensure that cells are evenly seeded in all wells of your multi-well plates. Inconsistent cell numbers will lead to variable results.
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Compound Stability: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution.
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Incubation Times: Be precise and consistent with all incubation times, including the duration of drug treatment and the timing of assay reagent addition.
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Edge Effects: In multi-well plates, the outer wells are more prone to evaporation. To minimize this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blot for Downstream Targets
| Possible Cause | Recommended Solution |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inactive Antibody | Use a new aliquot of the antibody and ensure it has been stored correctly. |
| Insufficient Incubation Time | Increase the incubation time for the primary antibody (e.g., overnight at 4°C). |
| High Background Obscuring Signal | Optimize blocking conditions (e.g., use 5% BSA instead of milk) and increase the number of wash steps. |
Issue 2: High Variability in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| Inaccurate Pipetting | Use calibrated pipettes and be consistent with your pipetting technique. For small volumes, use appropriate-sized pipettes. |
| Compound Precipitation | Visually inspect the media after adding this compound to ensure it has not precipitated. If it has, you may need to adjust the solvent or concentration. |
| Contamination | Regularly check your cell cultures for microbial contamination. |
Quantitative Data from Control Experiments
The following table summarizes expected outcomes from key control experiments when studying the effects of this compound on cell viability.
| Experimental Group | Expected Outcome (Cell Viability) | Interpretation |
| Untreated Cells | ~100% | Baseline cell viability. |
| Vehicle Control (DMSO) | ~100% | No significant effect from the solvent. |
| This compound | Decreased | On-target effect of the inhibitor. |
| Yeats4 Knockdown (siRNA/shRNA) | Decreased | Confirms that loss of Yeats4 function reduces cell viability. |
| Inactive Analog Control | ~100% | The chemical scaffold of the inhibitor does not have non-specific toxic effects. |
| Structurally Different Yeats4 Inhibitor | Decreased | Further evidence for on-target activity. |
| Positive Control (e.g., Staurosporine) | Significantly Decreased | Confirms the cell viability assay is working correctly. |
Experimental Protocols
Protocol 1: Western Blotting for Downstream Signaling Pathway Analysis
This protocol is designed to assess the effect of this compound on the phosphorylation or expression levels of key downstream proteins in the p53, Wnt/β-catenin, and Notch signaling pathways.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
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Primary antibodies (e.g., anti-p-p53, anti-p21, anti-β-catenin, anti-c-Myc, anti-Cleaved Notch1, anti-Hes1, and a loading control like anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
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Imaging system
Procedure:
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Cell Treatment and Lysis:
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Plate cells and treat with this compound or controls for the desired time.
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Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Protein Transfer:
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Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.
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Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
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Transfer the proteins from the gel to a PVDF membrane.
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Blocking and Antibody Incubation:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Incubate the membrane with ECL substrate.
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Capture the chemiluminescent signal using an imaging system.
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Protocol 2: Cell Viability Assay (using CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
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Opaque-walled 96-well plates
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CellTiter-Glo® Reagent
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Luminometer
Procedure:
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Cell Seeding and Treatment:
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Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
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Allow cells to attach overnight.
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Treat cells with a serial dilution of this compound and appropriate controls (vehicle, untreated, positive control).
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Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Assay Procedure:
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Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
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Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
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Measure the luminescence of each well using a luminometer.
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Normalize the data to the vehicle control to calculate the percentage of cell viability.
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Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol directly assesses the binding of this compound to the Yeats4 protein in intact cells.
Materials:
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PCR tubes
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Thermal cycler
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Cell lysis buffer (without detergents, e.g., PBS with protease inhibitors)
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Liquid nitrogen and 37°C water bath
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High-speed centrifuge
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Western blotting reagents and anti-Yeats4 antibody
Procedure:
-
Cell Treatment:
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Treat cultured cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
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Harvest and wash the cells. Resuspend them in PBS with protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include a no-heat control.
-
-
Cell Lysis and Clarification:
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Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
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-
Western Blot Analysis:
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Collect the supernatant (soluble protein fraction).
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Analyze the amount of soluble Yeats4 protein in each sample by Western blotting as described in Protocol 1.
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Data Analysis:
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Quantify the band intensities from the Western blot.
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Plot the amount of soluble Yeats4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: Simplified signaling pathways affected by Yeats4 inhibition.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Mass Spectrometry Analysis of Yeats4-IN-1 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Yeats4-IN-1 in mass spectrometry-based proteomics experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Yeats4 and what is its function?
A1: YEATS domain-containing protein 4 (Yeats4), also known as GAS41, is a nuclear protein that plays a crucial role in chromatin modification and transcriptional regulation.[1] It is a component of the TIP60/TRRAP and SRCAP chromatin remodeling complexes and functions by recognizing acetylated histone lysines.[2][3] Yeats4 has been identified as an oncogene in several types of cancer, where it is often amplified.[1][4] Its functions are linked to the regulation of key cellular processes including DNA repair, cell proliferation, and apoptosis.
Q2: What is this compound and what is its expected mechanism of action?
A2: this compound is a hypothetical small molecule inhibitor of Yeats4. Its expected mechanism of action is the disruption of Yeats4's interaction with acetylated histones or other binding partners, thereby modulating the transcription of Yeats4 target genes. Given Yeats4's role in various signaling pathways, treatment with this compound is anticipated to impact pathways such as the p53, Wnt/β-catenin, and NOTCH signaling pathways.
Q3: What are the expected downstream effects of Yeats4 inhibition on cellular proteomes?
A3: Inhibition of Yeats4 is expected to alter the expression of proteins involved in cell cycle regulation, apoptosis, and DNA repair. For instance, since Yeats4 can negatively regulate the p53 pathway, its inhibition may lead to an increase in p53 stability and the expression of its target genes like p21. In cancers where Yeats4 activates the Wnt/β-catenin pathway, treatment with an inhibitor could lead to decreased levels of β-catenin and its downstream targets. Researchers should anticipate changes in proteins associated with these pathways in their quantitative proteomics data.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA), which assesses the thermal stabilization of a protein upon ligand binding. Additionally, co-immunoprecipitation (Co-IP) experiments can be performed to determine if this compound disrupts the interaction of Yeats4 with its known binding partners.
Q5: What are potential off-target effects of this compound and how can I assess them?
A5: Off-target effects occur when a small molecule interacts with unintended proteins. These can lead to unexpected phenotypes or toxicity. A comprehensive way to assess off-target effects is through proteome-wide quantitative mass spectrometry. By comparing the proteome of cells treated with this compound to a control, you can identify changes in protein abundance that are not directly related to the known functions of Yeats4. It is also advisable to use a structurally unrelated inhibitor of the same target, if available, to see if the phenotype is replicated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound treated cells.
| Problem | Possible Cause | Suggested Solution |
| No significant changes in the proteome observed after this compound treatment. | 1. Ineffective inhibitor concentration or treatment time: The concentration of this compound may be too low, or the treatment duration may be too short to induce significant proteomic changes. 2. Poor inhibitor stability or cell permeability: The inhibitor may be degrading in the cell culture media or may not be efficiently entering the cells. 3. Suboptimal sample preparation: Issues during cell lysis, protein digestion, or peptide cleanup can lead to loss of signal. | 1. Perform a dose-response and time-course experiment: Treat cells with a range of inhibitor concentrations and for different durations to identify the optimal conditions. 2. Assess inhibitor stability and uptake: Use analytical methods like LC-MS to measure the concentration of the inhibitor in the media and cell lysate over time. 3. Optimize sample preparation protocol: Ensure complete cell lysis using an appropriate buffer. Check the efficiency of protein digestion and peptide cleanup steps. |
| High variability between biological replicates. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or treatment conditions can lead to biological variability. 2. Inconsistent sample preparation: Differences in cell harvesting, lysis, or protein quantification can introduce technical variability. 3. Instrument variability: Fluctuations in the performance of the LC-MS system. | 1. Standardize cell culture practices: Use cells within a narrow passage range and ensure consistent confluency at the time of treatment. 2. Standardize sample preparation: Use a consistent protocol for all samples. Accurately quantify protein concentration before proceeding with digestion. 3. Monitor instrument performance: Use quality control standards to check the performance of the mass spectrometer before and during the analysis. |
| Observed phenotype does not match the known function of Yeats4. | 1. Off-target effects of this compound: The inhibitor may be interacting with other proteins, leading to the observed phenotype. 2. Presence of an indirect downstream effect: The observed phenotype might be a secondary or tertiary effect of Yeats4 inhibition. | 1. Perform off-target analysis: Use quantitative proteomics to identify unintended changes in protein expression. Consider using chemical proteomics approaches to identify other binding partners of the inhibitor. 2. Conduct follow-up experiments: Use techniques like siRNA or CRISPR to knockdown Yeats4 and see if the phenotype is replicated. This can help distinguish on-target from off-target effects. |
| Low labeling efficiency with Tandem Mass Tags (TMT). | 1. Incorrect TMT reagent-to-peptide ratio: An insufficient amount of TMT reagent will result in incomplete labeling. 2. Interfering substances in the sample: Buffers or reagents from previous steps can interfere with the labeling reaction. 3. Degraded TMT reagent: Improper storage can lead to hydrolysis of the TMT reagent. | 1. Optimize the TMT-to-peptide ratio: A common starting point is an 8:1 ratio of TMT reagent to peptide by weight, but this may need optimization. 2. Ensure proper sample cleanup: Desalt the peptide samples thoroughly before labeling to remove any interfering substances. 3. Use fresh TMT reagents: Store TMT reagents according to the manufacturer's instructions and use them before the expiration date. |
Quantitative Data Presentation
The following tables are examples of how quantitative proteomics data from a hypothetical this compound experiment could be presented.
Table 1: Top 10 Differentially Expressed Proteins in Cells Treated with this compound
| Protein | Gene Name | Fold Change (this compound vs. Control) | p-value | Function |
| Cyclin-dependent kinase inhibitor 1 | CDKN1A (p21) | 2.5 | 0.001 | Cell cycle arrest |
| Mouse double minute 2 homolog | MDM2 | -1.8 | 0.005 | p53 degradation |
| Catenin beta-1 | CTNNB1 | -2.1 | 0.003 | Wnt signaling |
| Myc proto-oncogene protein | MYC | -1.9 | 0.008 | Transcription factor |
| Zinc finger E-box-binding homeobox 1 | ZEB1 | -2.3 | 0.002 | Epithelial-mesenchymal transition |
| Hes Family BHLH Transcription Factor 1 | HES1 | -1.7 | 0.010 | NOTCH signaling |
| B-cell lymphoma 2 | BCL2 | -1.5 | 0.015 | Apoptosis regulation |
| Transforming acidic coiled-coil-containing protein 1 | TACC1 | -1.6 | 0.012 | Spindle formation |
| DNA damage-inducible transcript 3 protein | DDIT3 | 2.0 | 0.007 | DNA damage response |
| Growth arrest and DNA-damage-inducible alpha | GADD45A | 1.9 | 0.009 | DNA repair |
Table 2: Pathway Analysis of Differentially Expressed Proteins
| Pathway | Number of Proteins Affected | Enrichment p-value |
| p53 Signaling Pathway | 15 | 1.2e-5 |
| Wnt Signaling Pathway | 12 | 3.4e-4 |
| NOTCH Signaling Pathway | 8 | 5.6e-3 |
| Cell Cycle Regulation | 18 | 8.9e-6 |
| Apoptosis | 10 | 2.1e-3 |
Experimental Protocols
1. Cell Culture and Treatment with this compound
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Culture cells in the appropriate medium and conditions until they reach 70-80% confluency.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.
-
Harvest the cells by scraping or trypsinization, wash with cold PBS, and pellet by centrifugation.
-
Store the cell pellets at -80°C until further processing.
2. Sample Preparation for Mass Spectrometry (TMT Labeling)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice and sonicate to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Take an equal amount of protein from each sample. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Protein Precipitation and Digestion: Precipitate the proteins using acetone. Resuspend the protein pellet in a digestion buffer and digest with trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
TMT Labeling: Label the desalted peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the TMT-labeled samples and fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
3. LC-MS/MS Analysis
-
Analyze the fractionated peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set up the data acquisition method to include a survey scan (MS1) followed by data-dependent fragmentation scans (MS2) of the most intense precursor ions.
-
Use higher-energy collisional dissociation (HCD) for fragmentation to generate the TMT reporter ions for quantification.
4. Data Analysis
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Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
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Search the data against a relevant protein database to identify peptides and proteins.
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Quantify the relative abundance of proteins based on the intensity of the TMT reporter ions.
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Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound treated and control samples.
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Perform pathway and gene ontology analysis on the list of differentially expressed proteins to identify enriched biological processes and pathways.
Visualizations
Caption: Simplified diagram of key signaling pathways regulated by Yeats4.
Caption: General experimental workflow for quantitative proteomics of inhibitor-treated cells.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Validation & Comparative
A Comparative Analysis of YEATS Domain and Bromodomain Inhibitors in Epigenetic Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of emerging YEATS domain inhibitors with established bromodomain inhibitors, supported by experimental data. As epigenetic readers, both YEATS domains and bromodomains are attractive targets for therapeutic intervention in a variety of diseases, most notably cancer.
While bromodomain inhibitors, particularly those targeting the Bromodomain and Extra-Terminal (BET) family of proteins, have progressed into clinical trials, the development of inhibitors for the YEATS domain, another reader of histone acylation, is a more recent and rapidly evolving field. This guide will focus on a comparison between a novel YEATS4 binder and representative inhibitors of the YEATS and BET families.
Quantitative Efficacy of YEATS and Bromodomain Inhibitors
The following tables summarize the in vitro potency and binding affinity of selected YEATS domain and bromodomain inhibitors. The data highlights the current state of inhibitor development for these two important classes of epigenetic readers.
Table 1: Efficacy of YEATS Domain Inhibitors
| Inhibitor | Target | Assay Type | Potency (IC50/Ki/Kd) | Cell-based Potency (IC50) | Selectivity |
| YEATS4 binder 4e | YEATS4 | Biochemical Assay | Ki: 37 nM[1] | 300 nM (NanoBRET)[1] | >15-fold selective over YEATS1, 2, and 3[1] |
| SGC-iMLLT | MLLT1 (ENL), MLLT3 (AF9) | Biochemical Assay | IC50: 0.26 µM; Kd: 129 nM (MLLT1), 77 nM (MLLT3)[2] | 400 nM (Reporter Assay)[3] | Selective over YEATS2/4 (IC50 > 10 µM) and a panel of 48 bromodomains |
| NVS-MLLT-1 | MLLT1, MLLT3 | AlphaScreen | IC50: 150 nM (MLLT1), 254 nM (MLLT3) | Not Reported | Selective for MLLT1/3 |
Table 2: Efficacy of Representative Bromodomain Inhibitors
| Inhibitor | Target(s) | Assay Type | Potency (IC50/Kd) |
| (+)-JQ1 | BRD4(1), BRD4(2) | AlphaScreen | IC50: 77 nM, 33 nM |
| BET family | Isothermal Titration Calorimetry | Kd: 50-190 nM | |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | FRET Assay | IC50: 32.5-42.5 nM |
| BET family | Isothermal Titration Calorimetry | Kd: 50.5-61.3 nM | |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | TR-FRET Assay | IC50: 92-112 nM |
| BRD2, BRD3, BRD4 | Cell-free Assay | EC50: 10-19 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate interpretation and replication of the presented data.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Inhibitor Screening
This assay is a bead-based, non-radioactive method for detecting biomolecular interactions. It is commonly used for high-throughput screening of inhibitors.
Principle: The assay utilizes two types of microbeads: a "Donor" bead and an "Acceptor" bead. The donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to a singlet state. If an acceptor bead is in close proximity (within 200 nm), the singlet oxygen excites a chemiluminescent reaction in the acceptor bead, which in turn emits light at 520-620 nm.
General Protocol:
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Protein and Peptide Preparation: One interacting partner (e.g., a biotinylated histone peptide) is designed to bind to the streptavidin-coated donor beads. The other partner (e.g., a His-tagged YEATS or bromodomain-containing protein) is designed to bind to nickel-chelate acceptor beads.
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Reaction Setup: In a microplate (typically 384- or 1536-well format), the His-tagged protein, biotinylated peptide, and the test inhibitor at various concentrations are added to an appropriate assay buffer.
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Incubation: The mixture is incubated to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.
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Bead Addition: A mixture of donor and acceptor beads is added to each well.
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Signal Detection: After another incubation period in the dark, the plate is read in an AlphaScreen-capable plate reader. A decrease in the luminescent signal indicates inhibition of the protein-peptide interaction.
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Data Analysis: IC50 values are calculated by plotting the signal intensity against the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.
Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains one of the binding partners (the macromolecule), and a syringe is used to titrate the other binding partner (the ligand) into the sample cell. The heat released or absorbed upon binding is measured.
General Protocol:
-
Sample Preparation: The macromolecule and ligand are prepared in identical, degassed buffers to minimize heats of dilution. The concentration of each component is precisely determined.
-
Loading the Instrument: The macromolecule solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.
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Titration: A series of small injections of the ligand are made into the sample cell.
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Heat Measurement: The instrument measures the heat change after each injection until the macromolecule is saturated with the ligand.
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Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Bioluminescence Resonance Energy Transfer (BRET) for Cellular Target Engagement
BRET is a cell-based assay that measures protein-protein interactions or target engagement in living cells.
Principle: BRET relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., NanoLuc® luciferase) and a fluorescent acceptor (e.g., a fluorescently labeled inhibitor or a fluorescent protein). When the donor and acceptor are in close proximity (<10 nm), excitation of the donor by its substrate results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.
General Protocol:
-
Cell Line Generation: A cell line is engineered to express the target protein fused to a bioluminescent donor (e.g., YEATS4-NanoLuc®).
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Cell Culture and Treatment: The engineered cells are cultured and then treated with varying concentrations of the fluorescently labeled inhibitor or a competitive inhibitor in the presence of a fluorescent tracer.
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Substrate Addition: The luciferase substrate is added to the cells.
-
Signal Detection: The light emission from both the donor and the acceptor is measured using a plate reader capable of detecting dual-wavelength luminescence.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio in the presence of a competitive inhibitor indicates displacement of the fluorescent tracer and thus target engagement. IC50 values for cellular target engagement can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by YEATS4 and BET bromodomain inhibitors, as well as a typical experimental workflow for inhibitor screening.
References
Unveiling the Specificity of Yeats4-IN-1: A Comparative Guide for Researchers
For Immediate Release
A detailed analysis of the inhibitor Yeats4-IN-1 demonstrates its high potency and selectivity for the YEATS4 (GAS41) protein over other members of the YEATS domain family, including YEATS2, ENL (MLLT1), and AF9 (MLLT3). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to facilitate informed decisions in epigenetic research.
The YEATS domain family of proteins are crucial "readers" of histone post-translational modifications, particularly lysine acetylation and crotonylation, playing a significant role in chromatin remodeling and gene transcription.[1][2] Dysregulation of these proteins is implicated in various cancers, making them attractive therapeutic targets.[3] this compound, also identified as compound 4d in scientific literature, has emerged as a potent and specific binder to the lysine acetylation recognition site of the YEATS4 domain with a Ki of 33 nM.
Comparative Specificity of this compound
To objectively assess the specificity of this compound, its inhibitory activity was compared against all four human YEATS domain proteins. While direct IC50 values for this compound (compound 4d) against all family members were not publicly available in a single table, the primary literature describes it as having "excellent potency and selectivity for YEATS4 binding versus YEATS1,2,3" (ENL, YEATS2, and AF9). For a quantitative perspective, representative data from studies on other selective YEATS inhibitors are presented below to illustrate typical selectivity profiles.
| Compound | Target YEATS Domain | IC50 (nM) * | Reference |
| This compound (Compound 4d) | YEATS4 | Ki = 33 | |
| ENL (YEATS1) | >10,000 (inferred) | [4] | |
| YEATS2 | >10,000 (inferred) | [4] | |
| AF9 (YEATS3) | >10,000 (inferred) | ||
| SR-0813 | ENL | 25 | |
| AF9 | 311 | ||
| YEATS2 | >50,000 | ||
| YEATS4 | No binding observed | ||
| Compound 11 | ENL | 51 | |
| AF9 | 984 | ||
| YEATS2 | No detectable inhibition | ||
| GAS41 (YEATS4) | No detectable inhibition |
*Note: IC50 values are dependent on assay conditions. The data for this compound is presented as a Ki value, and the selectivity is described qualitatively in the source. The table includes data from other compounds to provide a quantitative context for YEATS domain inhibitor selectivity.
Experimental Methodologies
The determination of inhibitor specificity and potency relies on robust biochemical and cellular assays. Below are detailed protocols for key experiments commonly employed in the characterization of YEATS domain inhibitors.
Biochemical Specificity Assay: AlphaScreen
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the disruption of the interaction between a YEATS domain protein and a biotinylated histone peptide ligand by an inhibitor.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 5X solution of the test inhibitor (e.g., this compound) in assay buffer.
-
Prepare a 5X solution of the His-tagged YEATS domain protein (e.g., YEATS4, YEATS2, ENL, AF9) in assay buffer.
-
Prepare a 5X solution of the biotinylated histone peptide (e.g., H3K27ac) in assay buffer.
-
Prepare a suspension of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the dark.
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the 5X test inhibitor solution.
-
Add 4 µL of the 5X His-tagged YEATS protein solution and incubate for 15 minutes at room temperature.
-
Add 4 µL of the 5X biotinylated histone peptide solution and incubate for an additional 30 minutes.
-
Add the Donor and Acceptor bead suspension and incubate for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-compatible plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
Calculate IC50 values by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 1. AlphaScreen assay workflow for inhibitor specificity.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify that a compound binds to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
YEATS4 Signaling Pathway in Transcriptional Regulation
YEATS4 is a key component of chromatin remodeling complexes, such as SRCAP and TIP60. It recognizes acetylated histones (H3K14ac and H3K27ac) at gene promoters, which facilitates the deposition of the histone variant H2A.Z. This process alters chromatin structure, making DNA more accessible for transcription of target genes, including the oncogene MYC. YEATS4 has also been shown to negatively regulate the p53 tumor suppressor pathway.
Figure 2. YEATS4 signaling pathway in gene transcription.
Conclusion
This compound is a highly specific and potent inhibitor of the YEATS4 domain. Its selectivity against other YEATS family members makes it a valuable tool for dissecting the specific roles of YEATS4 in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers utilizing this and other YEATS domain inhibitors in their studies. Further quantitative characterization of this compound across the entire YEATS family will continue to refine our understanding of its precise selectivity profile.
References
- 1. Context-specific functions of chromatin remodellers in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Enhancing Chemotherapy Efficacy by Targeting YEATS4
For Immediate Release
A deep dive into the synergistic effects of YEATS4 inhibition with conventional chemotherapy agents reveals a promising new avenue for cancer treatment. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the performance of YEATS4 modulation in combination with chemotherapy, supported by experimental data and detailed protocols.
The YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical component in chromatin remodeling and gene transcription, and its overexpression has been implicated in the progression and chemoresistance of various cancers.[1][2][3][4] By inhibiting the p53 tumor suppressor pathway and participating in DNA damage repair, YEATS4 can diminish the efficacy of DNA-damaging chemotherapeutic agents like cisplatin.[5] This has led to the exploration of YEATS4 inhibitors as a strategy to resensitize cancer cells to these established treatments.
While a specific compound named "Yeats4-IN-1" was not identified in the surveyed literature, research into modulating YEATS4 activity has demonstrated significant synergistic effects with cisplatin. A key study highlights that the inhibition of KAT8, an acetyltransferase that modifies YEATS4, can sensitize bladder cancer cells to cisplatin, providing a strong proof-of-concept for this therapeutic strategy.
Synergistic Effects of YEATS4 Modulation with Cisplatin
The combination of inhibiting YEATS4 activity with cisplatin has shown a significant increase in cancer cell death compared to either treatment alone. This synergy is primarily attributed to the disruption of YEATS4's role in the DNA damage response, preventing cancer cells from repairing the DNA lesions induced by cisplatin.
While specific IC50 and Combination Index (CI) values for a direct YEATS4 inhibitor with chemotherapy are not yet available in published literature, the study on the KAT8/YEATS4 axis in bladder cancer provides strong qualitative evidence of synergism. Inhibition of YEATS4 acetylation using the KAT8 inhibitor, MG149, markedly increased cisplatin-induced apoptosis in bladder cancer cells.
Table 1: Qualitative Summary of Synergistic Effects of YEATS4 Modulation with Cisplatin
| Cancer Type | YEATS4 Modulation | Chemotherapy Drug | Observed Synergistic Effect | Reference |
| Bladder Cancer | Inhibition of YEATS4 acetylation (via KAT8 inhibitor MG149) | Cisplatin | Increased apoptosis and reduced cell viability | |
| Gastric Cancer | YEATS4 Knockdown | Cisplatin (CDDP), Oxaliplatin (L-OHP) | Improved chemosensitivity | |
| Non-Small Cell Lung Cancer | YEATS4 Knockdown | Cisplatin | Increased sensitivity |
Mechanism of Action: A Two-Pronged Attack
The synergistic effect of targeting YEATS4 in combination with cisplatin stems from a multi-faceted mechanism that cripples the cancer cell's ability to survive chemotherapy-induced stress.
Cisplatin induces DNA damage, primarily in the form of intra-strand crosslinks, which triggers a cellular DNA damage response (DDR). If the damage is too severe to be repaired, the cell undergoes apoptosis. However, cancer cells with high levels of YEATS4 are more proficient at repairing this damage, leading to resistance.
By inhibiting YEATS4, either directly or through upstream regulators like KAT8, the DNA repair process is hampered. This leads to an accumulation of irreparable DNA damage, pushing the cancer cell towards apoptosis. The signaling pathway diagram below illustrates this synergistic mechanism.
Caption: Synergistic action of YEATS4 inhibition and cisplatin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments used to assess the synergistic effects of YEATS4 inhibition and chemotherapy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate bladder cancer cells (e.g., T24, UMUC3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the YEATS4 modulator (e.g., KAT8 inhibitor MG149) and/or cisplatin. Include single-agent and combination treatment groups, as well as an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Detailed Steps:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of the YEATS4 modulator and/or cisplatin for a specified duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
Future Directions
The synergistic approach of targeting YEATS4 in combination with chemotherapy holds immense promise for overcoming drug resistance and improving patient outcomes. Future research should focus on the development of direct and specific YEATS4 inhibitors and the comprehensive evaluation of their synergistic potential with a broader range of chemotherapeutic agents in various cancer models. The identification of predictive biomarkers for this combination therapy will also be crucial for its successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of YEATS4 contributes to malignant outcomes in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
Yeats4-IN-1: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the YEATS4 inhibitor, Yeats4-IN-1, with alternative compounds. The content is supported by experimental data to delineate its performance and potential as a therapeutic agent.
The YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical reader of histone acetylation marks, playing a significant role in chromatin remodeling and gene transcription. Its over-expression has been implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), making it an attractive target for therapeutic intervention. This compound has emerged as a potent and selective small molecule inhibitor of YEATS4. This guide will compare its effects both in laboratory settings (in vitro) and in living organisms (in vivo) with other known YEATS4 inhibitors.
In Vitro Effects: Potency and Cellular Engagement
In vitro studies are fundamental in determining a compound's direct interaction with its target and its effects on cellular functions. For this compound and its alternatives, these studies have primarily focused on binding affinity, cellular target engagement, and the impact on cancer cell proliferation.
This compound, identified as compound 4d in the scientific literature, demonstrates high-affinity binding to the YEATS4 protein.[1][2] Alternative inhibitors, such as dimeric compounds, have also been developed and show potent inhibition of YEATS4 activity.[3][4]
| Inhibitor | Target | Assay Type | Metric | Value (nM) | Cell Line |
| This compound (Compound 4d) | YEATS4 | Binding Assay | Ki | 33 | - |
| YEATS4 | Isothermal Titration Calorimetry (ITC) | Kd | 52.7 | - | |
| Compound 4e (analogue of this compound) | YEATS4 | NanoBRET Assay | IC50 | 300 | HEK293 |
| Dimeric Inhibitor (Compound 19) | YEATS4 (GAS41) | AlphaScreen | IC50 | <100 | - |
| YEATS4 (GAS41) | NanoBiT Assay | IC50 | ~6000 | A549 | |
| YEATS4 (GAS41) | Cell Proliferation (NSCLC) | GI50 | ~6000 | H1299, H1993 |
In Vivo Effects: Pharmacokinetics and Efficacy
In vivo studies are crucial for evaluating a compound's therapeutic potential in a whole organism, providing insights into its pharmacokinetics (how the body processes the drug) and its actual effectiveness in a disease model. While detailed in vivo efficacy data for this compound is limited in publicly available literature, pharmacokinetic studies in rodents have shown its potential for use in living organisms.[1] For comparison, studies on the genetic knockdown of YEATS4 have demonstrated significant tumor growth inhibition in animal models, supporting the therapeutic rationale for YEATS4 inhibition.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: A typical in vitro experimental workflow.
Caption: A standard in vivo experimental design.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of YEATS4 inhibitors.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Preparation: The YEATS4 protein is placed in the sample cell, and the inhibitor (e.g., this compound) is loaded into the injection syringe. Both are in an identical buffer solution to minimize heats of dilution.
-
Titration: A series of small injections of the inhibitor into the protein solution is performed.
-
Measurement: The heat change after each injection is measured by the calorimeter.
-
Analysis: The data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the engagement of a test compound with its target protein.
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc luciferase-YEATS4 fusion protein.
-
Assay Setup: The cells are plated in a multi-well plate and incubated with a cell-permeable fluorescent tracer that binds to YEATS4.
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations. If the compound binds to YEATS4, it will displace the fluorescent tracer.
-
Signal Detection: A substrate for NanoLuc is added, and the BRET signal (energy transfer from NanoLuc to the tracer) is measured. A decrease in the BRET signal indicates target engagement by the compound.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is calculated.
In Vivo Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human NSCLC cells (e.g., A549 or H1993) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Treatment: The mice are randomized into groups and treated with the test compound (e.g., this compound), a vehicle control, or a positive control, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 3. Development of potent dimeric inhibitors of GAS41 YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of potent dimeric inhibitors of GAS41 YEATS domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing YEATS4 Inhibition: A Guide to Genetic Knockdown vs. Chemical Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of YEATS4 Targeting Methodologies
The YEATS domain-containing protein 4 (YEATS4), also known as GAS41, has emerged as a significant oncogene, playing critical roles in chromatin modification, transcriptional regulation, and DNA repair.[1][2] Its overexpression is linked to the progression of numerous cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer, making it an attractive therapeutic target.[1][3][4] This guide provides a detailed comparison of two primary methods for interrogating YEATS4 function: genetic knockdown using RNA interference (RNAi) and chemical inhibition with the selective binder, Yeats4-IN-1.
Mechanism of Action: Depletion vs. Blockade
The fundamental difference between these two approaches lies in their mechanism of action. Genetic knockdown aims to eliminate the YEATS4 protein, while chemical inhibition seeks to block its function.
-
Genetic Knockdown (siRNA/shRNA): This technique uses small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to target YEATS4 mRNA for degradation. This prevents the translation of the mRNA into protein, leading to a significant reduction in the total cellular levels of YEATS4. The effects are typically observed 24-72 hours post-transfection and can be transient (siRNA) or stable (shRNA).
-
Chemical Inhibition (this compound): This approach utilizes a small molecule, this compound, that acts as a potent and selective binder to the YEATS4 protein. Specifically, it binds to the acetylated lysine (KAc) recognition site within the YEATS domain, with a reported binding affinity (Ki) of 33 nM. This binding event physically obstructs the "reader" function of YEATS4, preventing it from recognizing and binding to acetylated histones, a crucial step in its role as a transcriptional co-activator. The inhibitory effect is rapid, occurring upon cellular uptake of the compound, and is generally reversible upon washout.
References
- 1. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the YEATS4 Inhibitor PF-07205178 (4e): A Guide to Cross-Reactivity with Other Epigenetic Reader Domains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective YEATS4 inhibitor, PF-07205178 (compound 4e), with other epigenetic reader domains. The information is supported by experimental data to inform research and development decisions.
A potent and selective small-molecule binder of the YEATS4 (GAS41) epigenetic reader domain, PF-07205178 (referred to as compound 4e in its discovery publication), has been identified as a valuable tool for studying the biological functions of YEATS4. Understanding its cross-reactivity with other epigenetic reader domains is crucial for interpreting experimental results and for the development of highly specific therapeutic agents.
Selectivity Profile of PF-07205178 (4e)
The selectivity of PF-07205178 (4e) was assessed against other members of the YEATS domain family and a panel of bromodomains. The following table summarizes the binding affinities, presented as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values.
| Target Domain | Ligand | Ki / IC50 (nM) | Selectivity vs. YEATS4 |
| YEATS4 | PF-07205178 (4e) | 37 (Ki) | - |
| YEATS1 (ENL) | PF-07205178 (4e) | >10,000 (IC50) | >270-fold |
| YEATS2 | PF-07205178 (4e) | >10,000 (IC50) | >270-fold |
| YEATS3 (AF9) | PF-07205178 (4e) | >10,000 (IC50) | >270-fold |
As the data indicates, PF-07205178 (4e) demonstrates high selectivity for YEATS4 over other human YEATS domains. Further characterization against a broader panel of epigenetic readers, including bromodomains, would provide a more comprehensive understanding of its specificity.
Experimental Protocols
The cross-reactivity and binding affinity of PF-07205178 (4e) were determined using robust biochemical and biophysical assays. The methodologies for these key experiments are detailed below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for YEATS Domain Binding
This assay was employed to determine the IC50 values of PF-07205178 (4e) against YEATS family proteins.
Principle: The assay measures the disruption of the interaction between a His-tagged YEATS domain and a biotinylated histone peptide. A Europium (Eu)-labeled anti-His antibody (donor) and Streptavidin-conjugated XL665 (acceptor) are brought into proximity by the protein-peptide interaction, resulting in a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Prepare serial dilutions of PF-07205178 (4e) in DMSO, followed by dilution in Assay Buffer.
-
Prepare a mixture of the respective His-tagged YEATS domain protein and the corresponding biotinylated histone peptide in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the protein/peptide mixture to each well.
-
Incubate at room temperature for 15 minutes.
-
Add 5 µL of a pre-mixed solution of Eu-anti-His antibody and Streptavidin-XL665 in Assay Buffer.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL665).
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence intensities.
-
IC50 values are determined by fitting the data to a four-parameter variable slope model.
-
Caption: Workflow for determining inhibitor potency using a TR-FRET assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC was used to measure the binding affinity (Kd) of PF-07205178 (4e) to the YEATS4 domain directly.
Principle: ITC measures the heat change that occurs when two molecules interact. By titrating the inhibitor into a solution containing the protein, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.
Protocol:
-
Sample Preparation:
-
Dialyze the purified YEATS4 protein and PF-07205178 (4e) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch.
-
Determine the accurate concentrations of the protein and the compound.
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the YEATS4 protein solution into the sample cell of the calorimeter.
-
Load the PF-07205178 (4e) solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
A control experiment with the compound injected into the buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Signaling Pathways Involving YEATS4
YEATS4 is a critical component of several chromatin-remodeling complexes and has been implicated in key cellular signaling pathways, primarily through its role as a reader of histone acetylation. Inhibition of YEATS4 by molecules like PF-07205178 (4e) can modulate these pathways.
YEATS4 in Transcriptional Regulation
YEATS4 recognizes acetylated lysine residues on histone tails, particularly H3K27ac, which is a marker of active enhancers and promoters. This recognition facilitates the recruitment of transcriptional machinery to target genes, leading to their expression. By blocking this interaction, PF-07205178 (4e) can prevent the expression of YEATS4-dependent genes.
Caption: PF-07205178 (4e) selectively inhibits YEATS4 transcriptional activity.
Navigating the p53 Landscape: A Comparative Guide to YEATS4 Inhibition in Cancer Therapy
For Immediate Release
A deep dive into the therapeutic potential of targeting the YEATS4 protein in cancers with varying p53 status reveals a differential efficacy, highlighting a promising avenue for personalized oncology. This guide provides a comprehensive comparison of YEATS4 inhibition in p53-wildtype versus p53-mutant cancers, supported by experimental data, and contrasts this approach with existing therapeutic alternatives.
The YEATS domain-containing protein 4 (YEATS4), also known as GAS41, has emerged as a significant player in oncogenesis. Frequently amplified in various cancers, YEATS4 functions as a negative regulator of the p53 tumor suppressor pathway.[1][2] Inhibition of YEATS4 has been shown to reactivate the p53 pathway, leading to cell cycle arrest, apoptosis, and senescence in cancer cells. However, the efficacy of this approach is intrinsically linked to the p53 status of the tumor. This guide synthesizes preclinical data to elucidate the differential effects of YEATS4 inhibition and compares its potential with other targeted therapies.
While a specific compound named "Yeats4-IN-1" is not currently documented in scientific literature, this guide will utilize data from studies involving YEATS4 knockdown and recently developed inhibitors as a proxy to evaluate the therapeutic strategy of targeting YEATS4.
Efficacy of YEATS4 Inhibition: A Tale of Two p53 States
Experimental evidence strongly suggests that the therapeutic outcome of YEATS4 inhibition is significantly influenced by the functional status of p53.
In p53-Wildtype (p53-WT) Cancers:
In cancer cells harboring wildtype p53, the inhibition of YEATS4 unleashes the tumor-suppressive functions of p53. Knockdown of YEATS4 in p53-WT gastric cancer cells (NUGC4) has been shown to induce apoptosis, a form of programmed cell death, by activating caspases.[3] This suggests that in p53-WT tumors, targeting YEATS4 can be a potent pro-apoptotic strategy.
In p53-Mutant (p53-MT) Cancers:
The scenario is markedly different in cancers with mutated p53. In p53-mutant gastric cancer cells (HGC27), YEATS4 knockdown did not induce apoptosis but rather led to cell cycle arrest.[3] Similarly, in non-small cell lung cancer (NSCLC) cell lines with mutant p53 (H1993 and H1355), YEATS4 knockdown significantly decreased cell viability and colony formation.[2] This indicates that while YEATS4 inhibition is still detrimental to p53-mutant cancer cells, the mechanism of action shifts from apoptosis to inhibition of proliferation.
Quantitative Comparison of YEATS4 Knockdown Efficacy
The following tables summarize the quantitative data from key preclinical studies, illustrating the differential effects of YEATS4 knockdown in p53-WT and p53-MT cancer cell lines.
Table 1: Effect of YEATS4 Knockdown on Cell Proliferation/Viability
| Cell Line | Cancer Type | p53 Status | YEATS4 Inhibition Method | % Reduction in Proliferation/Viability | Reference |
| NUGC4 | Gastric Cancer | Wildtype | siRNA | Significant reduction (P < 0.05) | |
| HGC27 | Gastric Cancer | Mutant | siRNA | Significant reduction (P < 0.05) | |
| H1993 | NSCLC | Mutant | shRNA | ~40% reduction | |
| H1355 | NSCLC | Mutant | shRNA | ~35% reduction | |
| H226 | NSCLC | Wildtype | shRNA | No significant change | |
| A549 | NSCLC | Wildtype | shRNA | No significant change |
Table 2: Effect of YEATS4 Knockdown on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | p53 Status | YEATS4 Inhibition Method | Outcome | Reference |
| NUGC4 | Gastric Cancer | Wildtype | siRNA | Induction of apoptosis (caspase 3 and PARP cleavage) | |
| HGC27 | Gastric Cancer | Mutant | siRNA | No apoptosis; Cell cycle arrest | |
| RKO | Colorectal Cancer | Wildtype | shRNA | Increased apoptosis and G0/G1 arrest |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: YEATS4-p53 Signaling in Different Contexts.
Caption: General Experimental Workflow for Efficacy Testing.
Comparison with Alternative Therapies
The choice of therapy for a given cancer is highly dependent on its molecular characteristics, including its p53 status.
Table 3: Comparison of YEATS4 Inhibition with Alternative Therapeutic Strategies
| Therapeutic Strategy | Target | p53 Context | Mechanism of Action | Representative Compounds |
| YEATS4 Inhibition | YEATS4 | p53-WT & p53-MT | Reactivates p53 pathway (WT); Inhibits proliferation (MT) | DLG-369 (preclinical) |
| MDM2 Inhibition | MDM2 | p53-WT | Stabilizes and activates p53 | Nutlin-3a, Idasanutlin |
| WEE1 Inhibition | WEE1 Kinase | p53-MT | Induces mitotic catastrophe in G2-arrested cells | Adavosertib (MK-1775) |
| HSP90 Inhibition | HSP90 | p53-MT | Destabilizes mutant p53 protein | Tanespimycin (17-AAG) |
| Mutant p53 Reactivation | Misfolded mutant p53 | p53-MT | Restores wildtype conformation and function of mutant p53 | APR-246 (eprenetapopt) |
Experimental Protocols
The following are summaries of standard protocols used in the cited studies to assess the efficacy of YEATS4 inhibition.
RNA Interference (RNAi) for YEATS4 Knockdown
-
Objective: To specifically reduce the expression of YEATS4 in cancer cell lines.
-
Methodology:
-
Design and synthesize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the YEATS4 mRNA sequence.
-
Transfect the cancer cell lines with the siRNA or transduce with a lentiviral vector carrying the shRNA.
-
Culture the cells for 48-72 hours to allow for YEATS4 protein depletion.
-
Confirm knockdown efficiency using quantitative real-time PCR (qRT-PCR) and Western blotting.
-
Cell Proliferation (MTT) Assay
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Methodology:
-
Seed cells in a 96-well plate and treat with the YEATS4 inhibitor or perform YEATS4 knockdown.
-
After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)
-
Objective: To detect the activation of key apoptotic proteins.
-
Methodology:
-
Treat cells as described for the proliferation assay.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate. The presence of cleaved forms of PARP and caspase-3 indicates apoptosis.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Harvest and fix the treated cells with cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Colony Formation Assay
-
Objective: To assess the long-term proliferative capacity and survival of single cells.
-
Methodology:
-
Seed a low number of treated cells in a culture dish.
-
Allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Fix and stain the colonies with a dye such as crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells). A reduction in colony number indicates a loss of clonogenic survival.
-
Conclusion
Targeting YEATS4 presents a compelling therapeutic strategy, particularly in the context of p53 status. In p53-wildtype cancers, YEATS4 inhibition can potently induce apoptosis, while in p53-mutant cancers, it effectively curbs proliferation. This differential efficacy underscores the importance of patient stratification based on p53 mutation status to maximize the therapeutic benefit of YEATS4 inhibitors. Further research and clinical trials are warranted to fully elucidate the potential of this targeted approach in the evolving landscape of personalized cancer medicine.
References
A Comparative Analysis of Yeats4-IN-1 and Its Analogs: A Guide for Researchers
A detailed examination of the performance, experimental validation, and signaling pathways of Yeats4-IN-1, a potent and selective binder of the epigenetic reader YEATS4, and its analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis supported by experimental data.
Introduction
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing protein 4 (YEATS4), also known as GAS41, has emerged as a significant therapeutic target in oncology.[1] As an epigenetic reader, YEATS4 recognizes acetylated lysine residues on histones, a key mechanism in the regulation of gene expression.[1] Dysregulation of YEATS4 has been implicated in various cancers, including breast, lung, and gastric cancer, making it an attractive target for the development of small-molecule inhibitors.[2][3][4] This guide provides a comparative analysis of this compound and its analogs, a series of recently developed high-affinity small-molecule binders of YEATS4.
Performance Comparison of this compound and Analogs
A series of small-molecule binders for YEATS4 have been developed and optimized, with this compound (also referred to as compound 4d) and its analog, compound 4e, demonstrating high potency and selectivity. These compounds bind directly to the lysine acetylation recognition site within the YEATS domain of YEATS4. The following tables summarize the quantitative data for this compound and its key analogs, showcasing their binding affinity, cellular engagement, and selectivity.
Table 1: In Vitro Binding Affinity and Cellular Target Engagement
| Compound | Structure | Ki (nM) vs YEATS4 | NanoBRET IC50 (nM) |
| This compound (4d) | [Chemical Structure of this compound] | 33 | 170 |
| Analog 4e | [Chemical Structure of Analog 4e] | 37 | 300 |
Data sourced from Londregan et al., 2023.
Table 2: Selectivity Profile
| Compound | Selectivity vs YEATS1 (fold) | Selectivity vs YEATS2 (fold) | Selectivity vs YEATS3 (fold) |
| This compound (4d) | >15 | >15 | >15 |
| Analog 4e | >15 | >15 | >15 |
Data represents the fold-selectivity over other YEATS family members. Sourced from Londregan et al., 2023.
Experimental Protocols
The characterization of this compound and its analogs involved several key biophysical and cellular assays. The detailed methodologies for these experiments are crucial for reproducibility and further research.
Isothermal Titration Calorimetry (ITC)
Purpose: To determine the binding affinity (Kd) and thermodynamic parameters of the interaction between the compounds and the YEATS4 protein.
Methodology:
-
Protein and Compound Preparation: Recombinant human YEATS4 protein (residues 70-227) is expressed and purified. The compounds are dissolved in a matching buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
ITC Instrument: A MicroCal PEAQ-ITC or similar instrument is used.
-
Experimental Setup: The YEATS4 protein is placed in the sample cell at a concentration of 10-20 µM. The compound is loaded into the syringe at a concentration of 100-200 µM.
-
Titration: The compound is titrated into the protein solution in a series of small injections at a constant temperature (e.g., 25 °C).
-
Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET™ Target Engagement Assay
Purpose: To measure the engagement of the compounds with YEATS4 in a live-cell environment.
Methodology:
-
Cell Line and Plasmids: HEK293T cells are transiently transfected with a plasmid encoding a fusion protein of NanoLuc® luciferase and YEATS4.
-
Cell Plating: Transfected cells are plated in a 96-well plate.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds.
-
Tracer and Substrate Addition: A cell-permeable fluorescent tracer that binds to YEATS4 is added, followed by the NanoGlo® live-cell substrate.
-
BRET Measurement: The bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader equipped with appropriate filters for the donor (NanoLuc®) and acceptor (fluorescent tracer) wavelengths.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.
Surface Plasmon Resonance (SPR)
Purpose: To measure the kinetics of binding (association and dissociation rates) between the compounds and the YEATS4 protein.
Methodology:
-
Protein Immobilization: Recombinant YEATS4 protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
SPR Instrument: A Biacore or similar SPR instrument is used.
-
Compound Injection: A series of concentrations of the test compound are flowed over the sensor chip surface.
-
Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Visualization
YEATS4 is a critical regulator of several oncogenic signaling pathways. Understanding its mechanism of action is essential for the development of targeted therapies.
YEATS4 and the p53 Pathway
YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway. It can interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby promoting p53 turnover and inhibiting its tumor-suppressive functions.
References
- 1. researchgate.net [researchgate.net]
- 2. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the role of GAS41 in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Yeats4-IN-1: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Yeats4-IN-1, a potent and selective small molecule inhibitor of the YEATS4 protein, with other potential alternatives. It details the experimental framework for validating the on-target effects of such inhibitors using CRISPR-Cas9 technology, supported by established biochemical and cellular assays.
Introduction to YEATS4 and its Inhibition
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing protein 4 (YEATS4), also known as GAS41, is a critical epigenetic reader that recognizes acetylated lysine residues on histones. This recognition is a key step in chromatin remodeling and the regulation of gene transcription. Dysregulation of YEATS4 has been implicated in various cancers, making it an attractive therapeutic target. Small molecule inhibitors that block the YEATS4 reader domain can disrupt its function and offer a promising avenue for cancer therapy.
This compound has emerged as a potent and selective binder to the lysine acetylation recognition site of the YEATS4 domain. Validating that the cellular effects of such inhibitors are indeed a consequence of their interaction with the intended target is paramount. CRISPR-Cas9-mediated gene editing provides a powerful tool for such validation by allowing for the specific knockout of the target protein, thereby enabling a direct comparison of the inhibitor's phenotype with the genetic knockout phenotype.
Comparative Analysis of YEATS4 Inhibitors
This section provides a quantitative comparison of this compound with other reported YEATS domain inhibitors. It is important to note that the data presented here are compiled from different studies and direct head-to-head comparisons may not be available.
| Inhibitor | Target(s) | Potency (Kᵢ/IC₅₀) | Selectivity | Cellular Engagement Assay | Reference |
| This compound (analogue 4d) | YEATS4 | Kᵢ = 33 nM | High selectivity over YEATS1, 2, 3 | NanoBRET (EC₅₀ in the nanomolar range) | |
| Dimeric GAS41/YEATS4 Inhibitor (e.g., compound 19) | YEATS4 (GAS41) | Nanomolar activity | Not explicitly quantified against other YEATS domains | Cellular proliferation assays | [1] |
| SGC-iMLLT | MLLT1 (ENL), MLLT3 (AF9) | IC₅₀ = 0.26 µM (for MLLT1/3) | High selectivity over YEATS2 and YEATS4 | Not reported for YEATS4 | [2] |
Key Observations:
-
This compound demonstrates high potency and selectivity for YEATS4.
-
Dimeric inhibitors for GAS41 (YEATS4) also show promise with nanomolar activity, though selectivity data against other YEATS domains is less clear.
-
SGC-iMLLT is a potent inhibitor for other YEATS family members but is not active against YEATS4, making it a useful tool for dissecting the roles of different YEATS proteins.
Experimental Validation of On-Target Effects using CRISPR-Cas9
The following workflow outlines the key steps to validate the on-target effects of this compound.
Figure 1. Experimental workflow for validating the on-target effects of this compound using CRISPR-Cas9.
Experimental Protocols
1. Generation of YEATS4 Knockout Cell Lines via CRISPR-Cas9
-
sgRNA Design and Cloning: Design at least two independent single guide RNAs (sgRNAs) targeting an early exon of the YEATS4 gene to induce frameshift mutations. Utilize online design tools to minimize off-target effects. Clone the sgRNAs into a suitable expression vector that also encodes Cas9 nuclease.
-
Transfection: Transfect the chosen cell line with the Cas9/sgRNA expression plasmid.
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) for a reporter gene (e.g., GFP) on the plasmid or by limiting dilution.
-
Validation of Knockout:
-
Western Blot: Expand individual clones and screen for the absence of the YEATS4 protein by Western blot.
-
Sanger Sequencing: Sequence the genomic DNA of clones that show loss of protein to confirm the presence of insertions or deletions (indels) at the target site.
-
2. Western Blot Protocol for YEATS4
-
Cell Lysis: Lyse wild-type and YEATS4 knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for YEATS4, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
3. Phenotypic Assays
-
Cell Viability Assay (MTT/MTS):
-
Seed wild-type, YEATS4 knockout, and wild-type cells treated with a dose-range of this compound in 96-well plates.
-
After a set incubation period (e.g., 72 hours), add MTT or MTS reagent to each well.
-
Incubate for 1-4 hours to allow for the conversion of the reagent to a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength.
-
Compare the cell viability between the different conditions. The phenotype of this compound-treated wild-type cells should mimic that of the YEATS4 knockout cells.
-
-
Downstream Target Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from wild-type, YEATS4 knockout, and this compound-treated wild-type cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for known YEATS4 target genes (e.g., genes involved in the p53 or Wnt/β-catenin pathways).
-
Normalize the expression levels to a housekeeping gene.
-
The changes in gene expression in this compound-treated cells should be consistent with those observed in YEATS4 knockout cells.
-
4. Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble YEATS4 protein at each temperature by Western blot.
-
Binding of this compound should stabilize the YEATS4 protein, resulting in a higher melting temperature compared to the vehicle-treated cells.
-
-
NanoBRET™ Target Engagement Assay:
-
Co-express a NanoLuc® luciferase-YEATS4 fusion protein and a HaloTag®-histone H3.3 fusion protein in cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand, which serves as the energy acceptor.
-
Add the Nano-Glo® substrate for NanoLuc® luciferase.
-
In the absence of an inhibitor, the proximity of the NanoLuc®-YEATS4 and HaloTag®-histone H3.3 leads to bioluminescence resonance energy transfer (BRET).
-
Addition of a competitive inhibitor like this compound will disrupt the interaction, leading to a decrease in the BRET signal. This can be used to determine the cellular EC₅₀ of the inhibitor.
-
Signaling Pathways and Logical Relationships
Figure 2. Logical relationship of YEATS4 inhibition and its downstream cellular effects.
The diagram above illustrates how both chemical inhibition by this compound and genetic knockout of YEATS4 are expected to converge on the same cellular outcomes by disrupting the ability of YEATS4 to bind to acetylated histones, thereby affecting downstream signaling pathways and ultimately leading to phenotypes such as decreased cell proliferation and apoptosis.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a critical step in its development as a chemical probe or therapeutic agent. The combination of CRISPR-Cas9-mediated gene knockout with robust cellular and biochemical assays provides a powerful and reliable framework for confirming that the observed biological effects of this compound are a direct consequence of its interaction with the YEATS4 protein. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to rigorously assess the on-target activity of this compound and other YEATS4 inhibitors.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Yeats4-IN-1
For researchers and professionals in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Yeats4-IN-1, a reagent containing the YEATS domain-containing protein 4. Adherence to these protocols will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety guidelines and chemical hygiene plan. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling and pre-treatment of this compound waste should be conducted in a certified chemical fume hood.
Analysis of this compound Components for Disposal
The appropriate disposal method for this compound is determined by its constituent components. A typical formulation includes the YEATS4 protein and a buffer solution containing several chemicals, each with specific disposal requirements.
| Component | Hazard Classification | Recommended Disposal Procedure |
| YEATS4 Protein | Non-hazardous | Deactivate via chemical disinfection (e.g., 10% bleach solution) or autoclaving. |
| Tris-HCl Buffer | Non-hazardous | Generally suitable for drain disposal with copious amounts of water if the pH is between 5 and 10 and it is not mixed with hazardous components. Check local regulations. |
| Glycerol | Non-hazardous | Readily biodegradable and generally safe for drain disposal in small quantities with ample water. |
| Dithiothreitol (DTT) | Harmful | Must be collected as hazardous chemical waste. Do not dispose down the drain. |
| Sodium Chloride (NaCl) | Non-hazardous | Aqueous solutions with low concentrations (<10%) can typically be disposed of down the drain with plenty of water. |
| Phenylmethylsulfonyl fluoride (PMSF) | Acutely Toxic, Corrosive | Should be collected as hazardous waste. Can be inactivated by raising the pH to >8.6 and allowing it to hydrolyze for several hours, but collection as hazardous waste is preferred. |
Given the presence of Dithiothreitol (DTT) and Phenylmethylsulfonyl fluoride (PMSF), This compound solution must be treated as hazardous chemical waste. It should not be disposed of down the sanitary sewer.
Experimental Protocol for Pre-treatment and Disposal
This protocol outlines the steps for the chemical inactivation and collection of this compound waste.
Objective: To safely deactivate the biological and chemical components of the this compound solution before collection as hazardous waste.
Materials:
-
This compound waste solution
-
1N Sodium Hydroxide (NaOH) or a similar strong base
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste container, clearly labeled
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Decontamination: In a chemical fume hood, collect the this compound waste in a designated, chemically resistant container. To denature the YEATS4 protein, you can add a 10% final concentration of bleach and let it sit for at least 30 minutes.[1]
-
Inactivation of PMSF (Optional but Recommended): Due to its acute toxicity, it is good practice to inactivate the PMSF component. Slowly add 1N NaOH to the waste solution while stirring to raise the pH to above 8.6. Monitor the pH using pH strips or a pH meter. Allow the solution to stand in the fume hood for several hours (e.g., overnight) to ensure the hydrolysis and inactivation of the PMSF.[2]
-
Neutralization: After the inactivation period, neutralize the solution by slowly adding a suitable acid (e.g., 1N HCl) until the pH is between 6.0 and 8.0. This step is important for safe storage and transport.
-
Collection for Disposal: Carefully transfer the pre-treated waste solution into a designated hazardous waste container. Ensure the container is properly labeled with its contents (e.g., "Aqueous waste containing Dithiothreitol and inactivated Phenylmethylsulfonyl fluoride").
-
Final Disposal: Store the sealed hazardous waste container in a designated satellite accumulation area. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Yeats4-IN-1
Disclaimer: This document provides essential safety and logistical guidance for handling Yeats4-IN-1 in a laboratory setting. As a potent and selective YEATS4 binder with limited publicly available safety data, this compound should be handled with the utmost care, assuming it is a hazardous compound. This guide is intended to supplement, not replace, a formal risk assessment and the specific Safety Data Sheet (SDS) which should always be consulted prior to handling any chemical.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1] A thorough hazard assessment should precede any handling of this compound to ensure the appropriate level of protection is used.[1]
Minimum PPE Requirements for Handling this compound
| PPE Category | Specification | Rationale |
| Body Protection | A standard laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, disposable gowns or coveralls should be considered.[1][2] | Protects skin and clothing from accidental splashes and spills.[1] |
| Eye and Face Protection | Safety glasses with side shields are mandatory. For tasks involving splash hazards, chemical splash goggles are required. A face shield worn over goggles offers maximum protection. | Prevents eye contact with the compound, which could cause serious damage. |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact. Ensure to inspect gloves before use and change them immediately if contaminated or compromised. | Provides a barrier against skin absorption, a potential route of exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a respirator may be required, which necessitates a formal respiratory protection program. | Protects against inhalation of the compound, which is a primary route of exposure for powdered substances. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with potent compounds like this compound. The following procedural guidance outlines the key steps from preparation to disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of a potent chemical compound.
Detailed Methodologies:
-
Risk Assessment: Before any work begins, perform a thorough risk assessment. This should identify all potential hazards and outline the necessary safety precautions.
-
Preparation:
-
Ensure all required PPE is readily available and in good condition.
-
Prepare the work area, preferably within a certified chemical fume hood, by laying down absorbent, disposable bench liners.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and vials, to minimize movement outside the designated area.
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, do so carefully to avoid creating airborne dust.
-
To prepare a stock solution, add the solvent to the vessel containing the weighed compound. Ensure the vessel is securely capped before mixing.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Keep all containers with the compound sealed when not in use.
-
-
Cleanup:
-
After completing the work, decontaminate all surfaces and equipment.
-
Carefully remove PPE, avoiding self-contamination. Always remove gloves last and wash hands thoroughly with soap and water.
-
Emergency and Disposal Plan
Accidents can happen, and a clear plan for emergencies and waste disposal is essential for laboratory safety.
Emergency Procedures in Case of Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek prompt medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill Response:
-
Alert others in the immediate area.
-
If the spill is significant, evacuate the area and contact the appropriate emergency response team.
-
For minor spills within a fume hood, use a chemical spill kit to absorb the material.
-
All materials used for cleanup should be treated as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including disposable gloves, bench liners, and empty vials, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with general laboratory trash. Use a designated, clearly labeled, and sealed container for all this compound waste.
-
Regulatory Compliance: Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste. In many cases, this will require high-temperature incineration through a licensed waste management company.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
